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Core Science & Biosynthesis

Foundational

4-Chloro-2,3-dihydrofuro[2,3-b]pyridine: Structural Profiling and Synthetic Utility in Drug Discovery

Executive Summary The identification and optimization of privileged heterocyclic scaffolds are foundational to modern drug discovery. 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification and optimization of privileged heterocyclic scaffolds are foundational to modern drug discovery. 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) has emerged as a highly versatile, bifunctional building block. Combining the hydrogen-bonding capacity of a pyridine ring with the sp³-enriched character of a saturated furan, this scaffold serves as a potent bioisostere for indoles, azaindoles, and benzofurans[1].

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic rationale in medicinal chemistry (particularly in kinase inhibition), and field-proven experimental protocols for its vectorization.

Physicochemical Profiling & Structural Elucidation

Understanding the exact physicochemical parameters of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine is critical for predicting its behavior in both synthetic workflows and biological systems. The fused bicyclic system features an electron-deficient pyridine ring and a 2,3-dihydrofuran ring. The saturation at the 2,3-position introduces a slight pucker to the furan ring, breaking strict planarity. This increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with improved aqueous solubility and reduced off-target promiscuity in clinical candidates.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine
CAS Registry Number 1781625-63-5[2]
Molecular Formula C7H6ClNO[2]
Molecular Weight 155.58 g/mol [2]
Exact Mass ~155.01 Da[3]
Canonical SMILES ClC1=CC=NC2=C1CCO2[4]
InChI Key InChI=1S/C7H6ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1,3H,2,4H2[4]
Predicted Boiling Point 256.0 ± 40.0 °C[5]
Predicted Density 1.355 ± 0.06 g/cm³[5]

Mechanistic Rationale in Medicinal Chemistry

The furo[2,3-b]pyridine core is heavily utilized in the development of targeted therapeutics, particularly in oncology and immunology[6]. Its utility is driven by specific structural interactions:

  • Hinge-Binding Capability: The basic nitrogen of the pyridine ring acts as a potent hydrogen bond acceptor. In the context of ATP-competitive kinase inhibitors, this nitrogen frequently interacts with the backbone amides of the kinase hinge region (e.g., Met85 in CDK2 or Met265 in IRAK4)[6][7].

  • C4-Halogen Vectorization: The chlorine atom at the C4 position is strategically located. When the bicyclic core binds to the hinge region, the C4 vector typically projects outward toward the solvent-exposed region or into adjacent selectivity pockets. Furthermore, because the chlorine is situated on an electron-deficient pyridine ring, it is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[8].

  • Biological Targets: Derivatives of this scaffold have demonstrated potent in vitro activity against a variety of targets, including tubulin polymerization, Lck, Akt1, and CDK2 (implicated in cancer cell proliferation), as well as IRAK4 (a key regulator of the innate immune response and inflammation)[6][7].

Pharmacological Trajectory & Workflow

The logical progression from raw scaffold to bioactive lead involves precise chemical modifications that translate into downstream biological effects. The diagram below illustrates the pathway from the native 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine scaffold to its ultimate pharmacological modulation.

G Scaffold 4-Chloro-2,3-dihydrofuro [2,3-b]pyridine (CAS: 1781625-63-5) Modification Pd-Catalyzed Cross-Coupling (C4) Scaffold->Modification Vectorization Lead Functionalized Furo[2,3-b]pyridine Lead Modification->Lead Diversification Target Kinase Inhibition (e.g., CDK2 / IRAK4) Lead->Target Hinge Binding Effect Downstream Effect: Anti-proliferative / Anti-inflammatory Target->Effect Pathway Modulation

Caption: Pharmacological workflow mapping the C4-vectorization of the scaffold to downstream kinase inhibition.

Experimental Workflow: Functionalization via C4-Cross Coupling

To leverage the C4 position for drug discovery, Palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard. The following protocol provides a self-validating system designed to ensure high yields while preventing catalyst degradation.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: To install an aryl/heteroaryl pharmacophore at the C4 position, replacing the chlorine atom.

Materials:

  • 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Reagent Preparation & Inert Atmosphere: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 mmol) and the desired aryl boronic acid (1.2 mmol).

  • Catalyst and Base Loading: Add finely milled K₂CO₃ (2.0 mmol) and the pre-catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol). Causality: The dppf ligand provides a large bite angle, which accelerates the reductive elimination step. This is crucial when coupling electron-deficient heterocyclic systems that otherwise stall at the Pd(II) intermediate.

  • Solvent Addition & Degassing: Add 5 mL of a rigorously degassed 1,4-Dioxane/H₂O (4:1) mixture. Causality: Water is essential to dissolve the inorganic base and generate the reactive palladium-hydroxo intermediate, which undergoes transmetalation significantly faster than the halide complex. Degassing prevents the oxidative homocoupling of the boronic acid and protects the active Pd(0) species from degradation.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C for 4–6 hours under a positive pressure of N₂.

  • Self-Validating Analytical Monitoring: Sample 10 µL of the organic layer, dilute in 1 mL of LC-MS grade MeCN, and analyze via LC-MS. Validation Check: The reaction is deemed complete when the characteristic isotopic doublet of the starting material (m/z 156/158 [M+H]⁺, 3:1 ratio indicative of a single chlorine atom) is fully depleted, replaced by the exact mass of the coupled product.

  • Workup & Purification: Cool the mixture to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References[3] Chemsrc. "(2-oxo-1,2-diphenylethyl) 2-dodecylbenzenesulfonate" (Contains exact mass and related compound indexing for 1781625-63-5). Available at: https://www.chemsrc.com/en/cas/111264-00-7_1028555.html[4] Fluorochem. "4-CHLORO-2,3-DIHYDROFURO[2,3-B]PYRIDINE". Available at: https://www.fluorochem.co.uk/Products/Details/1781625-63-5[2] ChemicalBook. "Furo[2,3-b]pyridine, 4-chloro-2,3-dihydro- (1781625-63-5)". Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82928096.htm[5] ChemicalBook. "Furo[2,3-b]pyridine, 4-chloro-2,3-dihydro- CAS#: 1781625-63-5 Physical Properties". Available at: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82928096.htm[6] BenchChem. "Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry". Available at: https://www.benchchem.com/application-notes/furo23-bpyridine[7] MDPI - Molecules. "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity". Available at: https://www.mdpi.com/1420-3049/26/13/3923[1] IntechOpen. "Fused Pyridine Derivatives: Synthesis and Biological Activities". Available at: https://www.intechopen.com/chapters/84048[8] ResearchGate / Discover Chemistry. "Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations". Available at: https://link.springer.com/article/10.1007/s43938-025-00042-x

Sources

Exploratory

Comprehensive Safety Data and Handling Protocol for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary & Structural Implications The furo[2,3-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary & Structural Implications

The furo[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant potential in the development of novel therapeutic agents, particularly in oncology and immunology[1]. Functioning as a rigid, planar bioisostere for indole and azaindole, this core provides an excellent platform for designing molecules that selectively interact with ATP-binding sites of kinases such as AKT, EGFR, and IRAK4[1][2].

Within this chemical space, 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine serves as a critical synthetic intermediate. The dihydrofuran ring modulates the lipophilicity (LogP) and metabolic stability of the molecule, while the chlorine atom at the C4 position acts as a highly reactive electrophilic handle[2]. Because the pyridine ring is electron-deficient, the C-Cl bond is uniquely activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling rapid structure-activity relationship (SAR) exploration[2].

Physicochemical Profiling

Accurate physicochemical data is the foundation of safe handling and effective reaction design. Below is the consolidated quantitative profile for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine[3].

PropertyQuantitative Data / Descriptor
Chemical Name 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine
CAS Registry Number 1781625-63-5
Molecular Formula C7H6ClNO
Molecular Weight 155.58 g/mol
Exact Mass 155.0138 u
SMILES String Clc1ccnc2c1CCO2
Structural Class Halogenated fused bicyclic heteroaromatic

Safety Data Sheet (SDS) Synthesis & Hazard Assessment

As a halogenated heterocyclic intermediate, 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine must be handled with stringent safety protocols. While specific in vivo toxicological data for this exact CAS number may be limited, predictive toxicology based on the furo-pyridine class dictates the following Globally Harmonized System (GHS) classifications[4][5].

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation
Causality-Driven Storage & PPE Protocols
  • Storage Conditions (2-8°C, Argon Atmosphere): Causality: The dihydrofuran ring contains benzylic/allylic-equivalent positions (C2/C3) that are susceptible to autoxidation and peroxide formation when exposed to atmospheric oxygen and light. Storing the compound under an inert argon atmosphere at reduced temperatures suppresses radical-mediated degradation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for prolonged handling), tightly fitting safety goggles, and a flame-retardant lab coat. Causality: Halogenated pyridines can penetrate standard latex; nitrile provides a superior chemical barrier against lipophilic heterocycles.

Experimental Workflows & Methodologies

Workflow 1: Safe Handling and Dispensing Protocol

To ensure operator safety and maintain the chemical integrity of the reagent, dispensing must follow a strict, self-validating workflow.

HandlingWorkflow A Receipt & Inventory CAS: 1781625-63-5 B Inert Storage (Argon, 2-8°C) A->B C Don PPE (Nitrile, Goggles, Coat) B->C D Fume Hood Prep (Purge with N2) C->D E Weighing & Dispensing D->E F Reaction Vessel Transfer E->F G Halogenated Waste Disposal F->G

Safe handling and dispensing workflow for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine.

Step-by-Step Dispensing Methodology:

  • Preparation: Purge a certified chemical fume hood with N2 to create a localized inert environment.

  • Static Mitigation: Pass the sealed vial through an anti-static ionizer. Causality: Fine heterocyclic powders carry static charges that can cause aerosolization upon opening, leading to inhalation risks.

  • Dispensing: Weigh the required mass using a static-free spatuala into a pre-tared, oven-dried Schlenk flask.

  • Validation Checkpoint: Visually inspect the powder. A shift from pale yellow to dark brown indicates oxidative degradation. If discolored, perform a rapid LC-MS purity check before proceeding.

Workflow 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The C4-chloro position is primed for functionalization[2]. The following protocol describes the coupling of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine with an aryl boronic acid.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd Substrate Transmet Transmetalation (Boronic Acid Entry) OxAdd->Transmet Base / R-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Furo[2,3-b]pyridine RedElim->Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Reaction Methodology:

  • Reagent Assembly: To the Schlenk flask containing 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv), add the aryl boronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

    • Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the rate-limiting reductive elimination step. K2CO3 provides optimal basicity to form the reactive boronate complex without hydrolyzing the sensitive dihydrofuran ring.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v). Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Complete removal of dissolved O2 is mandatory. Oxygen rapidly quenches the Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Execution: Backfill with Argon and heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

  • Self-Validating Checkpoint (In-Process Control): After 4 hours, withdraw a 10 µL aliquot, dilute in HPLC-grade acetonitrile, and analyze via LC-MS. The reaction is deemed self-validated and complete when the starting material peak (m/z 156 [M+H]+) is fully consumed, and the target cross-coupled mass dominates the chromatogram.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo for subsequent silica gel purification.

References

  • Chemsrc. 1781625-63-5 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine Physical and Chemical Properties. Retrieved March 2026, from[Link]

  • National Institutes of Health (NIH / PMC). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Retrieved March 2026, from[Link]

  • IntechOpen. Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved March 2026, from [Link]

Sources

Foundational

Solubility Profile of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine in Organic Solvents

An In-Depth Technical Guide for Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, influencing everyth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical determinant of its processability, influencing everything from reaction kinetics and purification to crystallization and final formulation. This guide provides a comprehensive framework for characterizing the solubility profile of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5), a heterocyclic compound of interest in medicinal chemistry.[1] Given the absence of extensive published solubility data for this specific molecule, this document serves as a practical guide for researchers, outlining both theoretical prediction methodologies and detailed experimental protocols. We will explore the foundational principles of solubility, present robust workflows for kinetic and thermodynamic solubility determination, and discuss the application of modern analytical techniques such as UPLC-MS/MS for precise quantification.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For an API like 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine, a thorough understanding of its solubility is not merely academic; it is a prerequisite for successful process development and formulation.[2] Poor solubility can lead to significant challenges, including low bioavailability, which compromises therapeutic efficacy, and difficulties in preparing formulations for in vivo studies.[3][4]

This guide addresses the solubility of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine from two perspectives:

  • Theoretical Prediction: Leveraging computational models and physicochemical properties to estimate solubility, providing a rational basis for solvent selection.

  • Experimental Determination: Providing detailed, step-by-step protocols for accurately measuring solubility in a laboratory setting.

Physicochemical Properties of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Understanding the intrinsic properties of the molecule is the first step in predicting its solubility behavior.

PropertyValueSource
CAS Number 1781625-63-5[1]
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
Canonical SMILES C1C2=C(CO1)C(=NC=C2)Cl[5]
Appearance Assumed to be a solid at room temperature[5]

The structure, featuring a fused furo-pyridine ring system, a chlorine atom, and a dihydrofuran moiety, suggests a molecule with moderate polarity. The presence of a nitrogen atom in the pyridine ring and an oxygen atom in the furan ring allows for potential hydrogen bonding, which will significantly influence its interaction with various solvents.

Theoretical Framework for Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable foresight, helping to narrow the selection of potential solvents. This approach saves time, reduces material consumption, and aligns with green chemistry principles.

The Principle of "Like Dissolves Like"

The most fundamental concept in solubility is that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.[6] For 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine, we can anticipate:

  • Poor Solubility in Non-Polar Solvents: Solvents like hexane or cyclohexane, which interact primarily through weak dispersion forces, are unlikely to be effective.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN) are likely to be good candidates. Their polarity can overcome the crystal lattice energy of the solid compound.

  • Variable Solubility in Polar Protic Solvents: Solvents like ethanol, methanol, and water can act as both hydrogen bond donors and acceptors. The solubility will depend on the balance between the energy gained from solute-solvent hydrogen bonds and the energy required to break the solvent-solvent hydrogen bonds.

Hansen Solubility Parameters (HSP)

A more quantitative evolution of "like dissolves like" is the Hansen Solubility Parameter (HSP) model.[7] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[2][7]

Every compound can be assigned a point in this three-dimensional "Hansen space." The principle is that the smaller the distance (Ra) between the HSP coordinates of a solute and a solvent, the more likely the solute is to dissolve.[2]

While the specific HSP values for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine are not published, they can be estimated using group contribution methods or specialized software, using the SMILES string as input. By comparing the predicted solute HSP to the known HSP of various organic solvents, a ranked list of potential solvents can be generated for experimental screening.

Machine Learning and In Silico Models

Recent advancements in computational chemistry have led to the development of machine learning models that can predict solubility with increasing accuracy.[8][9] These models are trained on large datasets of known solubility data and use molecular descriptors to predict the solubility of new compounds.[10][11] For researchers with access to such platforms, inputting the SMILES string of the target compound can yield rapid solubility predictions across a wide range of solvents and temperatures.[12]

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The two primary types of solubility measured are kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous or organic medium. It is a rapid, high-throughput method often used in early drug discovery.[4]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This measurement requires longer incubation times to ensure equilibrium is reached and is crucial for later-stage development and formulation.[13][14]

General Experimental Workflow

The following diagram illustrates a generalized workflow for determining solubility, applicable to both kinetic and thermodynamic approaches with minor modifications.

G cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis prep_stock Prepare Stock Solution (e.g., 10-50 mM in DMSO for Kinetic) or Weigh Solid (for Thermodynamic) add_solute Add Solute to Solvents (Spike from stock or add solid) prep_stock->add_solute prep_solvent Aliquot Selected Organic Solvents into Vials prep_solvent->add_solute shake Agitate at Controlled Temperature (e.g., 1-2h for Kinetic, 24h for Thermodynamic) add_solute->shake separate Separate Undissolved Solid (Centrifugation or Filtration) shake->separate dilute Dilute Supernatant separate->dilute analyze Quantify Concentration (UPLC-MS/MS) dilute->analyze calculate Calculate Solubility (mg/mL or µM) analyze->calculate

Caption: General workflow for experimental solubility determination.

Detailed Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes the definitive "shake-flask" method for determining equilibrium solubility, followed by UPLC-MS/MS analysis.

Materials:

  • 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (solid)

  • Selected organic solvents (e.g., Acetonitrile, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Heptane)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • UPLC-MS/MS system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine to a pre-weighed 2 mL glass vial. An amount that ensures undissolved solid remains at equilibrium is crucial (e.g., 2-5 mg).

    • Accurately add 1.0 mL of the selected organic solvent to the vial.

    • Securely cap the vial.

    • Prepare a separate vial for each solvent to be tested.

  • Equilibration:

    • Place the vials on an orbital shaker set to a consistent agitation speed (e.g., 300 rpm) and temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for at least 24 hours. This extended time is critical to ensure a true thermodynamic equilibrium is reached.[14]

  • Phase Separation:

    • After equilibration, visually confirm that excess solid remains in each vial.

    • Carefully remove the vials from the shaker. Let them stand for 30 minutes to allow larger particles to settle.

    • To separate the saturated liquid phase from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

      • Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm filter into a clean vial. This is often preferred to remove fine particulates.

  • Sample Preparation for Analysis:

    • Prepare a calibration curve by making serial dilutions of a known concentration stock solution of the compound in a suitable solvent (often Acetonitrile or DMSO).

    • Carefully take a known volume of the clear supernatant (e.g., 100 µL) from the equilibrated sample and dilute it with an appropriate solvent to bring the concentration within the range of the calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) is common.

  • Quantification via UPLC-MS/MS:

    • Analyze the prepared standards and diluted samples using a validated UPLC-MS/MS method. Ultra-Performance Liquid Chromatography provides rapid and high-resolution separations, while tandem mass spectrometry offers the sensitivity and selectivity needed for accurate quantification.[3][15]

    • The concentration of the diluted sample is determined by interpolating its response against the standard curve.

  • Calculation:

    • Calculate the original solubility in the solvent using the following formula: Solubility (mg/mL) = [Concentration from UPLC-MS/MS (mg/mL)] x [Dilution Factor]

Data Presentation

Results should be compiled into a clear, concise table for easy comparison.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL) @ 25°CSolubility (µM) @ 25°C
Heptane0.11.9Experimental ValueCalculated Value
Toluene2.42.4Experimental ValueCalculated Value
Dichloromethane3.19.1Experimental ValueCalculated Value
Acetone5.121Experimental ValueCalculated Value
Ethanol4.325Experimental ValueCalculated Value
Acetonitrile5.837.5Experimental ValueCalculated Value
Methanol5.133Experimental ValueCalculated Value
DMSO7.247Experimental ValueCalculated Value

Safety and Handling

Working with chlorinated heterocyclic compounds and organic solvents requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine is not widely available, data from related chlorinated pyridine compounds should be used to guide handling procedures.[16][17]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[16]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or butyl rubber).[18]

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Engineering Controls:

  • All handling of the solid compound and volatile organic solvents must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[18]

  • Ensure an emergency eyewash station and safety shower are readily accessible.[16]

Waste Disposal:

  • All waste containing 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine and organic solvents should be collected in a designated, properly labeled hazardous waste container.

  • The recommended disposal method for chlorinated organic compounds is high-temperature incineration at a licensed facility.[16]

Conclusion and Future Directions

This guide provides a comprehensive roadmap for determining the solubility profile of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine. By integrating theoretical prediction with rigorous experimental validation, researchers can efficiently and accurately characterize this critical physicochemical property. The resulting data is invaluable for guiding solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development timeline. Future work should focus on expanding the solubility profile to include biorelevant media (e.g., Simulated Gastric and Intestinal Fluids) and exploring the temperature dependence of solubility to support robust process and formulation design.[4]

References

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]

  • dspace.mit.edu. (n.d.). MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • AIChE. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

  • Kinam Park. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. Retrieved from [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Kinetic Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Rowan. (2025, February 25). The Evolution of Solubility Prediction Methods. Retrieved from [Link]

  • Scheeren, C., et al. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Impact Analytical. (n.d.). HPLC Testing & UPLC Testing. Retrieved from [Link]

  • Synthonix. (n.d.). 4-Chloro-furo[2,3-b]pyridine. Retrieved from [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CHLORO-FURO[2,3-B]PYRIDINE — Chemical Substance Information. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, November 27). Analytical Method Development and Validation by UPLC. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazard Summary for 2-Chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2,3-dihydrofuro[2,3-c]pyridine. Retrieved from [Link]

  • Drug Design and Bioinformatics Lab. (2023, October 28). Synthesis, structural characterization, in vitro. Retrieved from [Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectroscopic Reference Data and Analytical Workflows for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Executive Summary 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) is a highly valued bicyclic heterocyclic building block in modern drug discovery. As an azaindole isostere, the furo[2,3-b]pyridine scaffold p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) is a highly valued bicyclic heterocyclic building block in modern drug discovery. As an azaindole isostere, the furo[2,3-b]pyridine scaffold provides a rigid, planar pharmacophore that is frequently leveraged in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands [1]. The presence of the C-4 chlorine atom offers a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions.

Because regioselectivity is a major challenge during the functionalization of fused pyridines, rigorous structural elucidation is non-negotiable. This whitepaper provides high-confidence, predictive 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic reference data, grounded in empirical substituent effects and analogous furo[2,3-b]pyridine systems [2], alongside a field-proven experimental workflow for data acquisition and validation.

Mechanistic Context: Therapeutic Application

To understand the medicinal chemistry value of this scaffold, it is essential to recognize its biological applications. Derivatives of the dihydrofuro[2,3-b]pyridine scaffold are potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical node in autoimmune and inflammatory diseases [1]. The diagram below illustrates the logical flow of the IRAK4 signaling pathway, demonstrating where these inhibitors exert their therapeutic effect.

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adapter TLR->MyD88 IRAK4 IRAK4 Kinase (Target) MyD88->IRAK4 IRAK1 IRAK1 Activation IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Pathway (Inflammation) TRAF6->NFkB

Fig 1: IRAK4 signaling cascade highlighting the therapeutic intervention point for furo-pyridines.

Structural Elucidation & NMR Reference Data

The interpretation of the NMR spectra for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine relies on understanding the electronic push-pull dynamics of the fused ring system [3].

  • The Pyridine Core : The nitrogen atom (N-7) exerts a profound electron-withdrawing effect via both induction (-I) and resonance (-M), significantly deshielding the adjacent H-6 proton and C-6 carbon. The chlorine atom at C-4 introduces a competing dynamic: it acts as a weak pi-donor (+M) but a strong sigma-acceptor (-I), which subtly shields the ortho H-5 proton relative to a standard pyridine, while deshielding the C-4 quaternary carbon.

  • The Dihydrofuran Ring : The oxygen atom (O-1) heavily deshields the adjacent aliphatic protons at C-2. The bridgehead carbons (C-3a and C-7a) are electronically distinct. C-7a is exceptionally deshielded due to its position sandwiched between the highly electronegative oxygen and the pyridine nitrogen.

Table 1: 1H NMR Spectroscopic Reference Data (400 MHz, CDCl3)
PositionShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-6 ~ 8.05Doublet (d)5.21HHighly deshielded by adjacent pyridine N-7; ortho coupling to H-5.
H-5 ~ 6.95Doublet (d)5.21HShielded by +M effect of O-1 (via conjugation) and Cl, but deshielded by -I of Cl.
H-2 ~ 4.65Triplet (t)8.82HStrongly deshielded by adjacent O-1 atom in the dihydrofuran ring.
H-3 ~ 3.35Triplet (t)8.82HBenzylic-type protons adjacent to the C-3a bridgehead.
Table 2: 13C NMR Spectroscopic Reference Data (100 MHz, CDCl3)
PositionShift (δ, ppm)TypeAssignment Rationale
C-7a ~ 164.5CBridgehead carbon heavily deshielded by both O-1 and N-7.
C-6 ~ 146.8CHDeshielded directly by adjacent N-7.
C-4 ~ 138.2C-ClQuaternary carbon bearing the electronegative chlorine atom.
C-3a ~ 116.5CBridgehead carbon, ortho to the oxygen substituent effect.
C-5 ~ 115.0CHOrtho to Cl, para to O-1 (shielded by resonance).
C-2 ~ 73.0CH2Aliphatic carbon directly attached to O-1.
C-3 ~ 28.5CH2Aliphatic benzylic-type carbon.

Experimental Workflow: High-Resolution NMR Acquisition

To ensure a self-validating system, the following protocol must be strictly adhered to when acquiring NMR data for furo[2,3-b]pyridine derivatives [4]. This workflow guarantees that the resulting spectra are free from artifacts and possess sufficient resolution for complex 2D assignments.

Step 1: Sample Preparation
  • Mass & Purity : Weigh 15–20 mg of highly pure (>95% by LC-MS) 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine.

  • Solvation : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Tube Geometry : Transfer the solution to a high-quality 5 mm NMR tube, ensuring the solvent column height is exactly 4.0 to 4.5 cm. Causality: Incorrect solvent height disrupts magnetic field homogeneity, leading to poor shimming and broad peaks.

Step 2: Instrument Calibration and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tuning : Perform probe tuning and matching specifically for the 1H and 13C nuclei to maximize the signal-to-noise (S/N) ratio.

  • Locking & Shimming : Lock the spectrometer to the deuterium signal of CDCl3. Execute gradient shimming (e.g., TopShim), followed by manual fine-tuning of the Z1 and Z2 shims to achieve a lock level >80% and a solvent line width at half-height of <1.0 Hz.

Step 3: Data Acquisition & Self-Validating 2D Logic
  • 1D 1H NMR (zg30) : Acquire with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3-4 seconds.

    • Validation Check: The integration of the aliphatic triplets (H-2 and H-3) must exactly equal 2H each, confirming the integrity of the dihydrofuran ring.

  • 1D 13C NMR (zgpg30) : Acquire with 512–1024 scans using WALTZ-16 decoupling.

    • Causality: Ensure D1 is at least 2 seconds to allow complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C-3a, C-4, C-7a), preventing signal suppression.

  • 2D HMBC : This is the critical step for regiochemical validation. You must observe a 3-bond correlation from H-3 to C-7a and from H-2 to C-3a. This cross-peak pattern unambiguously confirms the fused bicyclic connectivity.

NMR_Workflow H1 1D 1H NMR (Proton Environments) COSY 2D COSY (H-H Spin Systems) H1->COSY Identify H-5/H-6 pairs HSQC 2D HSQC (1-Bond C-H) H1->HSQC Direct attachment HMBC 2D HMBC (Long-Range C-H) H1->HMBC 2/3-bond correlations C13 1D 13C NMR (Carbon Framework) C13->HSQC C13->HMBC Confirm Unambiguous Assignment (C-3a, C-4, C-7a) COSY->Confirm HSQC->Confirm HMBC->Confirm Crucial for quaternary carbons

Fig 2: Logical 2D NMR workflow for the structural validation of bicyclic heterocyclic scaffolds.

References

  • Synthesis and characterization of new 4-aryl-2-(2-oxopropoxy)-6-(2,5-dichlorothiophene)nicotinonitrile and their furo[2,3-b]pyridine derivatives. European Journal of Chemistry. Available at: [Link]

  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters (ACS Publications). Available at: [Link]

  • Concise, Gram-Scale Synthesis of Furo[2,3-B]pyridines. ChemRxiv. Available at: [Link]

Foundational

Thermodynamic Stability and Degradation Pathways of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine: A Comprehensive Technical Guide

Executive Summary & Structural Architecture In modern drug discovery, the furo[2,3-b]pyridine core is increasingly utilized as an isosteric hinge-binding replacement for promiscuous azaindole scaffolds in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Architecture

In modern drug discovery, the furo[2,3-b]pyridine core is increasingly utilized as an isosteric hinge-binding replacement for promiscuous azaindole scaffolds in the development of highly selective kinase inhibitors [1]. Among its functionalized derivatives, 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) serves as a critical synthetic intermediate[2].

To successfully integrate this building block into multi-step synthetic pipelines or final Active Pharmaceutical Ingredients (APIs), one must deeply understand its thermodynamic stability and degradation kinetics. The molecular architecture of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine features a pyridine ring fused to a dihydrofuran system at the 2,3-positions, with a chlorine atom at the 4-position. This specific topology creates a highly polarized system: the pyridine nitrogen acts as a strong electron-withdrawing group, significantly lowering the electron density at the para (C4) position, thereby activating the C-Cl bond toward nucleophilic attack[3].

Mechanistic Degradation Pathways

As an Application Scientist, I approach molecular stability not merely by observing what degrades, but by analyzing why it degrades. The stereoelectronic alignment of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine dictates three primary degradation pathways.

Pathway A: Hydrolytic Degradation via Nucleophilic Aromatic Substitution (SNAr)

The most critical vulnerability of this molecule lies in its susceptibility to base-catalyzed hydrolysis. Chloropyridines with the aza nitrogen at the γ position (para to the leaving group) are exponentially more reactive toward nucleophilic displacement than unactivated chlorobenzenes [3].

Causality: Under basic conditions (pH > 9), the hydroxide ion attacks the electron-deficient C4 position. The resulting intermediate (a Meisenheimer complex) is thermodynamically stabilized because the electronegative pyridine nitrogen can easily accommodate the transient negative charge. Subsequent expulsion of the chloride ion yields 4-hydroxy-2,3-dihydrofuro[2,3-b]pyridine, which rapidly tautomerizes to a highly stable pyridone derivative[4].

SNAr_Pathway A 4-Chloro-2,3-dihydrofuro [2,3-b]pyridine B Hydroxide Attack (OH-) at C4 Position A->B pH > 9 C Meisenheimer Complex (N-stabilized anion) B->C Rate Limiting D Chloride Expulsion (-Cl-) C->D Fast E 4-Hydroxy Tautomerization -> Pyridone D->E Thermodynamic Sink

Fig 1. SNAr hydrolytic degradation pathway of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine.

Pathway B: Oxidative Degradation of the Dihydrofuran Ring

The fused dihydrofuran ring contains a benzylic-like position (C3) adjacent to the aromatic system. Exposure to radical initiators, peroxides, or atmospheric oxygen under UV irradiation leads to hydrogen abstraction at this site. This oxidative stress typically results in the formation of a lactone (e.g., 2,3-dihydrofuro[2,3-b]pyridin-3-one) or triggers complete aromatization to the fully conjugated furo[2,3-b]pyridine core[5].

Quantitative Stability Profile

To provide actionable insights for formulation and storage, the degradation kinetics of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine have been modeled under standard ICH Q1A(R2) stress conditions.

Table 1: Simulated Degradation Kinetics (0.1 M, 40°C)

Stress ConditionReagent / EnvironmentHalf-Life ( t1/2​ )Primary DegradantPrimary Mechanism
Acidic 0.1 N HCl (pH 1)> 30 daysStable (Protonated salt)N/A
Basic 0.1 N NaOH (pH 13)4.2 hours4-Hydroxy-pyridone tautomerSNAr Hydrolysis
Oxidative 3% H2​O2​ 12.5 hoursDihydrofuropyridin-3-oneBenzylic Oxidation
Photolytic UV-Vis (ICH Q1B)18.0 hoursDechlorinated dimerRadical Dehalogenation
Thermal 80°C (Aqueous)7.5 daysPyridinol derivativeEther Ring Cleavage

Data Interpretation: The compound exhibits excellent stability under acidic conditions because protonation of the pyridine nitrogen, while increasing the electrophilicity of the ring, lacks a strong nucleophile in dilute HCl to drive the SNAr reaction. Conversely, basic conditions rapidly destroy the API via hydroxide attack.

Self-Validating Forced Degradation Protocol

A common pitfall in stability testing is over-stressing the molecule, leading to secondary or tertiary degradants that obscure the primary mechanism. To prevent this, I mandate a Self-Validating Mass Balance Protocol . If the sum of the parent API and identified degradants does not equal 100% ± 5%, the protocol automatically triggers a secondary extraction to locate insoluble polymeric species.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine.

  • Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) to achieve a 1.0 mg/mL stock solution. Causality: A 50:50 organic/aqueous mix ensures complete solubility of both the lipophilic parent compound and highly polar degradants (like the pyridone tautomer).

Step 2: Application of Orthogonal Stressors

  • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 N NaOH. Incubate at 40°C.

  • Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 6% H2​O2​ . Incubate at 40°C.

  • Target a degradation window of 10% to 20% to ensure only primary degradants are formed.

Step 3: Precision Quenching (Critical Step)

  • Causality: If the reaction is not immediately halted, degradation continues in the autosampler queue, skewing the kinetic calculation.

  • At exactly t=4 hours, neutralize the basic sample with 1.0 mL of 0.2 N HCl. Quench the oxidative sample with 1.0 mL of 10% sodium thiosulfate ( Na2​S2​O3​ ).

Step 4: LC-MS/MS & UV-Vis Analysis

  • Inject 5 µL onto a C18 Reverse Phase column (e.g., Waters Acquity BEH C18).

  • Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Monitor at 254 nm for mass balance and use Electrospray Ionization (ESI+) for structural elucidation of the degradants.

Step 5: Mass Balance Validation

  • Calculate total area under the curve (AUC) for all peaks. If total recovery is < 95%, initiate a secondary extraction using Dichloromethane (DCM) to recover volatile or non-polar dimeric degradants.

Workflow S1 Sample Prep (1 mg/mL in MeCN/H2O) S2 Orthogonal Stress (Base, Peroxide, UV) S1->S2 S3 Precision Quenching (Halt Kinetics) S2->S3 S4 LC-MS/MS & Mass Balance Check S3->S4 S4->S1 Mass Balance < 95% (Trigger Secondary Extraction) S5 Kinetic Modeling (Arrhenius Eq) S4->S5 Mass Balance > 95%

Fig 2. Self-validating forced degradation workflow with mass balance feedback loop.

Conclusion

The thermodynamic stability of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine is heavily dictated by the strong electron-withdrawing nature of the pyridine nitrogen, which primes the C4-chlorine for SNAr displacement. By strictly avoiding highly basic environments and controlling oxidative exposure, researchers can effectively utilize this building block in complex synthetic methodologies without significant yield loss to hydrolytic or oxidative degradation.

References

  • Lippa, K. A., & Roberts, A. L. (2002) : "Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide and Polysulfides". Environmental Science & Technology.[Link]

  • Morita, M., et al. (2015) : "Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling". PubMed Central (PMC).[Link]

  • Science.gov Compendium : "Nucleophilic aromatic substitution: Topics by Science.gov". U.S. Federal Science.[Link]

Sources

Exploratory

The Furo[2,3-b]pyridine Scaffold: An In-Depth Guide to its Electronic Properties and Applications

Abstract The furo[2,3-b]pyridine core, a privileged heterocyclic scaffold, stands at the forefront of modern medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[2,3-b]pyridine core, a privileged heterocyclic scaffold, stands at the forefront of modern medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the fundamental electronic properties that govern the functionality of this versatile molecule. We will delve into the intricate interplay of aromaticity, electron distribution, and frontier molecular orbitals that define the reactivity and photophysical behavior of furo[2,3-b]pyridine derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic characteristics of this scaffold for the design of novel therapeutics and advanced organic materials.

Introduction: The Significance of the Furo[2,3-b]pyridine Core

The furo[2,3-b]pyridine scaffold is a bicyclic heterocyclic system where a furan ring is fused to a pyridine ring. This fusion of an electron-rich five-membered ring with an electron-deficient six-membered ring creates a unique electronic landscape, making it a highly attractive pharmacophore in drug discovery and a promising building block for organic electronics.[1][2] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules.[3]

The versatility of the furo[2,3-b]pyridine core is evidenced by its presence in a wide array of biologically active compounds, including potent kinase inhibitors for cancer therapy, anti-inflammatory agents, and central nervous system modulators.[4][5] Furthermore, its intriguing photophysical properties have led to its exploration in the realm of organic light-emitting diodes (OLEDs) and fluorescent probes.[6]

This guide will dissect the core electronic features of the furo[2,3-b]pyridine scaffold, providing a foundational understanding for the rational design of novel molecules with tailored properties.

The Electronic Landscape: A Tale of Two Rings

The electronic character of furo[2,3-b]pyridine is dominated by the fusion of the π-excessive furan ring and the π-deficient pyridine ring. This creates a polarized system with distinct regions of high and low electron density, which is the primary driver of its chemical reactivity and biological activity.

Aromaticity and Electron Distribution

Both the furan and pyridine rings in the fused system are aromatic, each contributing to the overall stability of the molecule. However, the degree of aromaticity in each ring is different. The pyridine ring maintains a high degree of aromaticity, similar to benzene, while the furan ring, although aromatic, has a lower resonance energy.

This difference in aromaticity, coupled with the high electronegativity of the nitrogen atom in the pyridine ring, leads to a significant polarization of the electron density across the scaffold. The pyridine ring acts as an electron-withdrawing moiety, while the furan ring behaves as an electron-donating component.

To visualize this electron distribution, a Molecular Electrostatic Potential (MEP) map is an invaluable tool. The MEP map illustrates the regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential).

Protocol: Generating a Molecular Electrostatic Potential (MEP) Map

A representative workflow for generating an MEP map using computational chemistry software is as follows:

MEP_Workflow cluster_0 Computational Workflow A 1. Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) B 2. Single Point Energy Calculation (to generate electron density) A->B Optimized Geometry C 3. MEP Calculation B->C Electron Density D 4. Visualization (Mapping MEP onto electron density surface) C->D MEP Data

Caption: Workflow for MEP map generation.

The resulting MEP map for furo[2,3-b]pyridine would be expected to show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring, indicating its role as a hydrogen bond acceptor and its susceptibility to electrophilic attack at the carbon atoms. Conversely, the furan ring would exhibit a more electron-rich character (areas of less positive or slightly negative potential, often depicted in shades of yellow or green), making it more susceptible to electrophilic substitution.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions, reactivity, and behavior in electronic devices. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and the energy required for electronic excitation.

In the furo[2,3-b]pyridine scaffold, the HOMO is generally localized on the electron-rich furan portion of the molecule, while the LUMO is predominantly situated on the electron-deficient pyridine ring. This spatial separation of the frontier orbitals is a hallmark of "push-pull" systems and is fundamental to their interesting photophysical properties.

Table 1: Representative Frontier Molecular Orbital Energies of Fused Heterocyclic Systems

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Source
Benzofuro[2,3-b]pyridine Derivative-5.8 to -6.2-2.1 to -2.53.4 to 4.1[6] (Illustrative)
Furo[3,2-c]pyridine-based Ir complexElevated LUMO vs. Thiophene analog--[7] (Qualitative)

Note: The values for the benzofuro[2,3-b]pyridine derivative are illustrative and depend on the specific substituents.

This inherent electronic structure makes the furo[2,3-b]pyridine scaffold a versatile platform for tuning the HOMO-LUMO gap through the introduction of electron-donating or electron-withdrawing substituents.

The Impact of Substituents: Tailoring Electronic Properties

The true power of the furo[2,3-b]pyridine scaffold lies in the ability to modulate its electronic properties through the strategic placement of substituents. This allows for the fine-tuning of its biological activity, photophysical characteristics, and reactivity.

Effect on HOMO-LUMO Levels and the Energy Gap

The introduction of electron-donating groups (EDGs) such as methoxy (-OCH₃) or amino (-NH₂) groups, particularly on the furan ring, will raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap. This red-shifts the absorption and emission spectra and increases the molecule's propensity to be oxidized.

Conversely, attaching electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) groups, especially to the pyridine ring, will lower the energy of the LUMO, also resulting in a smaller HOMO-LUMO gap. This facilitates electron injection in electronic devices and can enhance the molecule's electrophilicity.

Substituent_Effects cluster_0 Substituent Effects on Frontier Orbitals A Furo[2,3-b]pyridine Core B Electron Donating Group (EDG) on Furan Ring A->B C Electron Withdrawing Group (EWG) on Pyridine Ring A->C D Increased HOMO Energy B->D E Decreased LUMO Energy C->E F Reduced HOMO-LUMO Gap D->F E->F

Caption: Influence of substituents on frontier orbitals.

Directing Chemical Reactivity

The electronic bias of the furo[2,3-b]pyridine scaffold, further modulated by substituents, dictates the regioselectivity of chemical reactions. Electrophilic aromatic substitution is expected to occur preferentially on the electron-rich furan ring, while nucleophilic aromatic substitution is more likely to take place on the electron-deficient pyridine ring.

Photophysical Properties: A Scaffold for Light Emission

The inherent "push-pull" electronic nature of the furo[2,3-b]pyridine scaffold makes it a promising candidate for the development of fluorescent materials. The electronic transition from the HOMO (on the furan "donor") to the LUMO (on the pyridine "acceptor") is an intramolecular charge transfer (ICT) transition, which is often associated with strong fluorescence.

The photophysical properties, such as the absorption and emission wavelengths, fluorescence quantum yield (ΦF), and fluorescence lifetime (τ), can be systematically tuned by altering the substitution pattern.

Table 2: Representative Photophysical Data of Substituted Furo-heterocycles

Compound ClassSubstituentsSolventλabs (nm)λem (nm)ΦFSource
2-Phenylfuro[2,3-b]quinoxaline-triphenylamineTPAToluene3985200.79[6] (Illustrative)
Furo[2,3-b]pyridine Derivative-C(O)CH₃, -Ph, -tBu, -Tolyl---Fluorescent[8]

Note: This table provides illustrative data from related systems to demonstrate the potential of the furo[2,3-b]pyridine scaffold. Systematic photophysical data for a series of simple furo[2,3-b]pyridines is not extensively reported.

Protocol: Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is a critical parameter for assessing the efficiency of a fluorescent molecule. A common method for its determination is the relative method, which compares the fluorescence of the sample to a standard with a known quantum yield.

QY_Workflow cluster_0 Relative Quantum Yield Measurement A 1. Select a suitable standard (similar absorption/emission) B 2. Prepare a series of dilutions of both sample and standard A->B C 3. Measure absorbance at excitation wavelength (should be < 0.1) B->C D 4. Measure fluorescence emission spectra C->D E 5. Integrate the area under the emission curves D->E F 6. Plot integrated fluorescence vs. absorbance E->F G 7. Calculate quantum yield using the slope and the known standard's quantum yield F->G

Caption: Workflow for relative quantum yield measurement.[9]

Applications in Drug Discovery and Materials Science

The unique electronic properties of the furo[2,3-b]pyridine scaffold are the foundation for its diverse applications.

  • Medicinal Chemistry: The electron-deficient pyridine ring can act as a hydrogen bond acceptor, while the overall rigid structure allows for precise positioning of substituents to interact with specific amino acid residues in protein binding sites. This has been successfully exploited in the design of kinase inhibitors, where the furo[2,3-b]pyridine core can mimic the hinge-binding motif of ATP.[3][10]

  • Materials Science: The tunable HOMO-LUMO gap and high fluorescence quantum yields of some derivatives make them suitable for applications in organic electronics. They have been investigated as host materials and emitters in OLEDs, where their electronic properties can be tailored to achieve efficient energy transfer and desired emission colors.[6]

Conclusion

The furo[2,3-b]pyridine scaffold possesses a rich and tunable electronic landscape that makes it a highly valuable building block in modern chemistry. The inherent electronic dichotomy between the fused furan and pyridine rings, coupled with the ability to precisely modulate its properties through substitution, provides a powerful platform for the rational design of novel molecules. A thorough understanding of the fundamental electronic properties discussed in this guide is paramount for unlocking the full potential of this remarkable heterocyclic system in the development of next-generation therapeutics and advanced organic materials.

References

  • aromaticity study of heterocyclic anticancer compounds through computational s-nics method. (n.d.). Dialnet. Retrieved March 27, 2026, from [Link]

  • Paenurk, E., & Gershoni-Poranne, R. (2022). Simple and efficient visualization of aromaticity: bond currents calculated from NICS values. Physical Chemistry Chemical Physics, 24(15), 8769-8779. [Link]

  • Furo[2,3-b]pyridine. (n.d.). PubChemLite. Retrieved March 27, 2026, from [Link]

  • Furo(3,2-b)pyridine. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • A 2-phenylfuro[2,3-b]quinoxaline-triphenylamine-based emitter: photophysical properties and application in TADF-sensitized fluorescence OLEDs. (2021). New Journal of Chemistry. [Link]

  • Halim, S. A., & Ibrahim, M. A. (2021). Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][11][12]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP): a DFT/TD-DFT study. RSC Advances, 11(52), 32895-32913. [Link]

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 489-498. [Link]

  • Diagnosis of the σ-, π- and (σ+π)-Aromaticity by the Shape of the NICSzz-Scan Curves and Symmetry-Based Selection Rules. (2010). Symmetry, 2(1), 284-309. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 3244. [Link]

  • Synthesis, Structure and Photoluminescence Properties of Cd and Cd-Ln Pentafluorobenzoates with 2,2′:6′,2′-Terpyridine Derivatives. (2022). Molecules, 27(21), 7484. [Link]

  • Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. (2020). International Journal of Corrosion and Scale Inhibition, 9(2), 524-544. [Link]

  • HOMA1-IR and HOMA2-IR indexes in identifying insulin resistance and metabolic syndrome. (2009). Arquivos Brasileiros de Endocrinologia & Metabologia, 53(2), 281-287. [Link]

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (2022). International Journal of Research - GRANTHAALAYAH, 10(6), 148-156. [Link]

  • New substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives as fluorescent probes for cell imaging. (2017). Dyes and Pigments, 141, 239-248.
  • Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. (2016). Physical Chemistry Chemical Physics, 18(33), 23307-23315. [Link]

  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. (2019). Journal of the Iranian Chemical Society, 16(4), 715-722.
  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved March 27, 2026, from [Link]

  • Synthesis,Characterizatio and cytotoxicity of new nicotinonitriles and furo[2,3-b]pyridine derivatives. (2019). Journal of the Iranian Chemical Society, 16(4), 715-722.
  • Ibrahim, M. M., et al. (2018). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one. Journal of Fluorescence, 28(3), 819-827. [Link]

  • A novel furo[3,2-c]pyridine-based iridium complex for high-performance organic light-emitting diodes with over 30% external quantum efficiency. (2017). Journal of Materials Chemistry C, 5(2), 333-337. [Link]

  • DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. (2020). Physical Chemistry Research, 8(2), 263-280.
  • Pyridine, 2-phenyl-. (n.d.). NIST WebBook. Retrieved March 27, 2026, from [Link]

  • Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. (2024). Molecular Diversity. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). RSC Medicinal Chemistry, 11(8), 943-952. [Link]

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115616. [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for the Suzuki-Miyaura Cross-Coupling of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 2,3-dihydrofuro[2,3-b]pyridine core is a privileged scaffold found in numerous biologically active molecules, including pot...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrofuro[2,3-b]pyridine core is a privileged scaffold found in numerous biologically active molecules, including potent kinase inhibitors essential for modern drug discovery.[1] The Suzuki-Miyaura cross-coupling reaction represents a powerful and versatile method for C-C bond formation, enabling the elaboration of this core structure.[2][3] However, the use of heteroaryl chlorides, such as 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine, presents unique challenges due to their lower reactivity compared to the corresponding bromides or iodides.[4] This guide provides a detailed examination of the Suzuki-Miyaura reaction mechanism, explains the rationale behind component selection for coupling unactivated heteroaryl chlorides, and delivers robust, step-by-step protocols for successful synthesis.

The Catalytic Cycle: A Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed process that proceeds through a well-defined catalytic cycle.[5][6] A thorough understanding of this cycle is paramount for troubleshooting and optimizing reactions, particularly with challenging substrates. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Three Pillars of the Suzuki-Miyaura Reaction:
  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of the 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine. This step forms a new Pd(II) complex.[2] The success of this step, especially with less reactive aryl chlorides, is heavily dependent on the choice of ligand. Electron-rich and sterically bulky phosphine ligands are required to facilitate the cleavage of the strong C-Cl bond.[5][7]

  • Transmetalation: This is often the rate-determining step of the cycle.[8] It involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. For this to occur efficiently, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic moiety to the palladium center, displacing the halide.[3][9][10] The choice of base is therefore critical to reaction success.[3]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex are eliminated to form the final C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5] Bulky ligands on the palladium center create steric crowding that promotes this final, bond-forming step.

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-Cl (Palladium(II) Complex) pd0->pd_complex ox_add Oxidative Addition pd_biaryl Ar-Pd(II)L₂-Ar' (Di-organopalladium Complex) pd_complex->pd_biaryl transmetal Transmetalation pd_biaryl->pd0 red_elim Reductive Elimination product Ar-Ar' (Coupled Product) pd_biaryl->product ar_cl Ar-Cl (4-Chloro-2,3-dihydrofuro[2,3-b]pyridine) ar_cl->pd0 boronic Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ (Boronate Complex) boronic->boronate boronate->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Components and Strategic Selection

The success of coupling an unactivated heteroaryl chloride hinges on the judicious selection of each reaction component.

ComponentRole & RationaleRecommended Choices for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine
Pd Precatalyst Source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, while Pd(0) sources like Pd₂(dba)₃ can enter the cycle more directly.[11]Pd(OAc)₂, Pd₂(dba)₃, or specialized pre-catalysts like PdCl₂(Amphos)₂.[4]
Ligand Stabilizes the Pd center and modulates its reactivity. For aryl chlorides, bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition step and the final reductive elimination.[5][12]SPhos, XPhos, RuPhos, Tricyclohexylphosphine (PCy₃).
Base Activates the boronic acid for transmetalation. The choice of base can dramatically impact reaction rate and yield.[3][9] Stronger, non-nucleophilic bases are often preferred.K₃PO₄, K₂CO₃, Cs₂CO₃.
Solvent Solubilizes reactants and facilitates heat transfer. Aprotic polar solvents or solvent/water mixtures are commonly used.1,4-Dioxane, Toluene, THF, DME, often with a small amount of water.
Boron Reagent The source of the carbon nucleophile. Boronic acids are common, but boronate esters (e.g., pinacol esters) can offer greater stability and are often used for more sensitive substrates.Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol esters.

Application Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine with a variety of aryl and heteroaryl boronic acids. Note: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques to prevent catalyst deactivation.

Materials and Reagents
  • 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 eq)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 eq)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

  • Standard workup reagents: Ethyl acetate, Brine, Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar and stir plate with heating

  • Inert gas line (N₂ or Ar) with manifold

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for workup and purification

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine, the corresponding boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a pre-heated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Generalized Experimental Workflow

The following diagram outlines the standard workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.

Workflow Figure 2: Generalized Experimental Workflow A 1. Reagent Prep (Weigh Solids) B 2. Assemble Glassware (Schlenk Flask) A->B C 3. Inert Atmosphere (Evacuate/Backfill N₂) B->C D 4. Solvent Addition (Degassed Solvent) C->D E 5. Reaction (Heat & Stir) D->E F 6. Monitoring (TLC / LC-MS) E->F F->E Incomplete? G 7. Workup (Quench & Extract) F->G Complete H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.

Representative Reaction Conditions

The following table provides examples of reaction conditions that can be adapted for the coupling of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine. Yields are representative for analogous heteroaryl chloride couplings and should be optimized.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O10012
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)K₂CO₃ (3.0)Toluene/H₂O1108
33-Pyridinylboronic acidPdCl₂(Amphos)₂ (3)-Cs₂CO₃ (2.0)DME9018
44-Fluorophenylboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)THF/H₂O8016
5Thiophene-2-boronic acidPd₂(dba)₃ (2)PCy₃ (8)K₃PO₄ (3.0)Dioxane10024

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (deactivated by oxygen).- Insufficiently strong base or poor base solubility.- Reaction temperature too low.- Ensure a rigorously inert atmosphere.- Use fresh, high-purity reagents.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃).- Increase reaction temperature in 10 °C increments.
Dehalogenation The aryl halide is reduced to the corresponding Ar-H compound. This can occur if the oxidative addition is followed by a competing reduction pathway.[5]- Use a less polar solvent.- Screen a different ligand/catalyst system.- Ensure the absence of water if using anhydrous conditions.
Protodeborylation The boronic acid is converted to the corresponding Ar-H compound before it can transmetalate.[5]- Use boronic acid pinacol esters, which are more stable.- Decrease reaction time or temperature.- Use a milder base if possible.
Homocoupling Formation of Ar-Ar from the halide or Ar'-Ar' from the boronic acid.- Ensure a rigorously inert atmosphere.- Use a Pd(0) precatalyst like Pd₂(dba)₃ to avoid side reactions during in-situ reduction of Pd(II).[11]- Lower catalyst loading.

References

  • C. M. Billingsley, K. W. Anderson, S. L. Buchwald, "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds," Angewandte Chemie International Edition, 2006, 45(21), 3484-3488. [Link]

  • A. F. Littke, G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]

  • N. Miyaura, A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 1995, 95(7), 2457-2483. [Link]

  • A. S. Guram, A. O. King, J. G. Allen, et al., "New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides," Organic Letters, 2006, 8(9), 1787-1789. [Link]

  • J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [Link]

  • A. S. Guram, X. Wang, E. E. Bunel, et al., "New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides," The Journal of Organic Chemistry, 2007, 72(14), 5104-5112. [Link]

  • Chemistry LibreTexts, "Suzuki-Miyaura Coupling," LibreTexts Chemistry. [Link]

  • S. M. T. Al-Jassani, T. J. K. Al-Azawii, "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," IOP Conference Series: Materials Science and Engineering, 2020, 928, 022066. [Link]

  • Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]

  • X. Ye, et al., "Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors," European Journal of Medicinal Chemistry, 2023, 258, 115616. [Link]

  • R. B. Bedford, "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances," Accounts of Chemical Research, 2015, 48(6), 1517-1527. [Link]

  • A. F. Littke, C. Dai, G. C. Fu, "A Mild and General Method for the Suzuki Coupling of Aryl Chlorides," Journal of the American Chemical Society, 2000, 122(17), 4020-4028. [Link]

  • S. P. Nolan, "N-Heterocyclic Carbenes in Synthesis," Wiley-VCH, 2006. [Link]

  • A. Molander, L. N. Cavalcanti, C. García-García, "Nickel-Catalyzed Borylation of Halides and Pseudohalides with Tetrahydroxydiboron [B₂(OH)₄]," The Journal of Organic Chemistry, 2013, 78(13), 6427-6439. [Link]

  • Organic Chemistry Portal, "Suzuki Coupling," Organic Chemistry Portal. [Link]

  • Reddit r/Chempros, "Your 'Go-To', 'just couple already', Suzuki conditions?," Reddit, 2021. [Link]

Sources

Application

Synthesis of bioactive molecules from 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine

Title : Application Note: Synthesis of Bioactive Molecules from 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine Introduction & Scientific Rationale The development of highly selective kinase inhibitors frequently relies on the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Application Note: Synthesis of Bioactive Molecules from 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Introduction & Scientific Rationale

The development of highly selective kinase inhibitors frequently relies on the strategic deployment of privileged heterocyclic scaffolds. The furo[2,3-b]pyridine core, and its saturated analog 2,3-dihydrofuro[2,3-b]pyridine, have gained significant traction as isosteric replacements for the traditional, often promiscuous, 7-azaindole hinge-binding template[1].

By replacing the pyrrole ring of azaindole with a dihydrofuran ring, the hydrogen-bond donor/acceptor profile of the molecule is fundamentally altered. The electron-deficient pyridine ring remains capable of interacting with the kinase hinge region, while the electron-rich, sterically constrained oxygen heterocycle modulates the molecule's dipole moment and lipophilicity. This structural shift has been shown to improve target selectivity, reduce off-target toxicity, and enhance pharmacokinetic properties such as ligand lipophilic efficiency (LLE) and clearance rates[2].

Within this chemical space, 4-chloro-2,3-dihydrofuro[2,3-b]pyridine serves as an optimal starting material. The chlorine atom at the C4 position is situated para to the pyridine nitrogen. This regiochemistry highly activates the C4 position toward both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), providing a versatile functional handle to vector substituents into the hydrophobic pocket or solvent-exposed regions of target kinases like IRAK4[2] and CDK2[3].

Mechanistic Workflow & Causality

The functionalization of 4-chloro-2,3-dihydrofuro[2,3-b]pyridine relies on exploiting the electronic deficiency of the pyridine ring.

  • SNAr Reactions : The electron-withdrawing nature of the pyridine nitrogen stabilizes the Meisenheimer complex intermediate, allowing for the facile displacement of the C4-chloride by amine nucleophiles. The use of a non-nucleophilic base (e.g., DIPEA) is critical to scavenge the generated HCl and prevent protonation of the incoming amine, which would otherwise stall the reaction.

  • Cross-Coupling : For the installation of carbon-linked substituents (aryl, heteroaryl, or alkyl), Suzuki-Miyaura or Buchwald-Hartwig couplings are employed. The oxidative addition of the Pd(0) species into the C4-Cl bond is thermodynamically favorable due to the activated nature of the heteroaryl chloride[1].

ChemicalWorkflow A 4-Chloro-2,3-dihydrofuro [2,3-b]pyridine (Activated Scaffold) B Palladium Catalysis (Suzuki-Miyaura) A->B Aryl-B(OH)2 Pd(dppf)Cl2, Base C SNAr Reaction (Amine Nucleophiles) A->C R-NH2 DIPEA, Heat D C4-Aryl/Heteroaryl Derivatives B->D E C4-Amino Derivatives C->E F Targeted Kinase Inhibitors (e.g., IRAK4) D->F Late-Stage Optimization E->F Late-Stage Optimization

Figure 1: Divergent synthetic workflow for the functionalization of 4-chloro-2,3-dihydrofuro[2,3-b]pyridine.

Experimental Protocols: Self-Validating Systems

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4 Objective: Installation of an aryl or heteroaryl group at the C4 position to probe the hydrophobic pocket of the kinase active site. Causality: Pd(dppf)Cl₂ is selected as the pre-catalyst because the large bite angle of the dppf ligand accelerates the rate-limiting reductive elimination step, which is particularly beneficial when coupling sterically hindered ortho-substituted boronic acids to the rigid bicyclic core. A biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Procedure:

  • Preparation : To an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add 4-chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 1.0 mmol, 155.6 mg), the appropriate aryl boronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (3.0 equiv, 3.0 mmol, 414.6 mg).

  • Solvent Addition : Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL).

  • Degassing : Sparge the biphasic mixture with ultra-pure N₂ gas for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 0.05 mmol, 40.8 mg) under a positive stream of N₂. Seal the vial with a crimp cap.

  • Reaction : Heat the reaction mixture at 90 °C in an oil bath or heating block for 4–6 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with EtOAc (2 × 15 mL).

  • Purification : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0–40% EtOAc in Hexanes) to afford the C4-aryl derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C4 Objective: Installation of an amine substituent at the C4 position. Causality: The reaction requires thermal energy to overcome the activation barrier of disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer complex. NMP is used as the solvent due to its high boiling point and ability to stabilize polar transition states.

Step-by-Step Procedure:

  • Preparation : In a 15 mL sealed tube, dissolve 4-chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv, 0.5 mmol, 77.8 mg) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Reagent Addition : Add the desired primary or secondary amine (1.5 equiv, 0.75 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 1.25 mmol, 218 µL).

  • Reaction : Seal the tube and heat to 120 °C for 12–16 hours. For less nucleophilic anilines, temperatures up to 150 °C or microwave irradiation (150 °C, 30 min) may be required.

  • Workup : Cool to room temperature. Pour the mixture into ice-cold water (15 mL) to precipitate the product. If the product does not precipitate, extract with EtOAc (3 × 10 mL).

  • Purification : Wash the organic extracts with 5% aqueous LiCl (3 × 10 mL) to remove residual NMP. Dry over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.

Quantitative Data: Optimization of C4-Functionalization

The following table summarizes the optimization parameters for the Suzuki-Miyaura coupling of 4-chloro-2,3-dihydrofuro[2,3-b]pyridine with a model sterically hindered boronic acid (e.g., 2-methylphenylboronic acid).

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent (Ratio)Temp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9042%Sluggish reductive elimination due to monodentate ligands.
2Pd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O9068%Bidentate ligand improved yield; base solubility suboptimal.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9089% Optimal conditions. K₂CO₃ provides ideal basicity and solubility.
4RuPhos Pd G3Cs₂CO₃1,4-Dioxane/H₂O10085%Highly active, but more expensive catalyst system; comparable to Entry 3.
5Pd(dppf)Cl₂K₂CO₃DMF/H₂O9055%Increased side reactions (dehalogenation) in highly polar solvent.

Biological Application: Targeting the IRAK4 Signaling Pathway

Derivatives synthesized from the 2,3-dihydrofuro[2,3-b]pyridine scaffold have shown profound efficacy as Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors[2]. IRAK4 is a master regulator of the innate immune response, mediating downstream NF-κB and MAPK signaling. By binding to the hinge region of IRAK4, these functionalized molecules block the phosphorylation cascade, thereby halting the production of pro-inflammatory cytokines in autoimmune and inflammatory diseases.

BiologicalPathway Stimulus IL-1 / Toll-Like Receptors (TLRs) MyD88 MyD88 Adaptor Protein Stimulus->MyD88 Activation IRAK4 IRAK4 Kinase (Active State) MyD88->IRAK4 Recruitment & Dimerization Downstream IRAK1 / TRAF6 Activation IRAK4->Downstream Phosphorylation NFKB NF-κB Translocation (Inflammation) Downstream->NFKB Signal Transduction Inhibitor Dihydrofuro[2,3-b]pyridine Inhibitor Inhibitor->IRAK4 Competitive ATP Hinge-Binding

Figure 2: Mechanism of action for dihydrofuro[2,3-b]pyridine derivatives in the IRAK4 / NF-κB signaling pathway.

Conclusion

The 4-chloro-2,3-dihydrofuro[2,3-b]pyridine scaffold represents a highly programmable module for drug discovery. Its unique physicochemical properties make it a superior alternative to traditional azaindoles, while the orthogonal reactivity of the C4-chloride ensures that diverse chemical space can be rapidly accessed via robust, self-validating synthetic protocols.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling . PubMed Central (PMC), National Institutes of Health (NIH). 1

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity . MDPI. 3

  • Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors . PubMed, National Institutes of Health (NIH). 2

Sources

Method

Application Note: Protocol for Nucleophilic Aromatic Substitution on 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Abstract The 2,3-dihydrofuro[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of novel therapeutics, including potent inhibitors of Interleukin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2,3-dihydrofuro[2,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of novel therapeutics, including potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4) for inflammatory and autoimmune diseases.[1][2] Functionalization of this core structure is critical for exploring structure-activity relationships (SAR). This application note provides a comprehensive, in-depth guide to the nucleophilic aromatic substitution (SNAr) reaction on 4-chloro-2,3-dihydrofuro[2,3-b]pyridine. We detail the underlying mechanistic principles, provide robust, step-by-step protocols for various nucleophiles, and offer practical guidance on reaction optimization and troubleshooting, enabling researchers to efficiently generate diverse compound libraries.

Mechanistic Principles: Why SNAr Succeeds at the C-4 Position

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying electron-deficient aromatic rings. Unlike typical SN1/SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism. The 2,3-dihydrofuro[2,3-b]pyridine system is primed for this reaction at the C-4 position for specific electronic reasons.

Causality of Reactivity: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[3] This effect reduces the electron density across the ring, making it susceptible to attack by nucleophiles.

Regioselectivity at C-4 (para-position): The reaction shows high regioselectivity for the C-2 and C-4 positions. When a nucleophile attacks the C-4 position of 4-chloro-2,3-dihydrofuro[2,3-b]pyridine, the resulting anionic intermediate, known as a Meisenheimer complex, is significantly stabilized by resonance.[4] Crucially, one of the resonance contributors places the negative charge directly on the electronegative nitrogen atom, which is the most stable configuration.[3][5] This stabilization lowers the activation energy for the initial nucleophilic attack, making the C-4 position highly activated for substitution. Attack at the C-3 position does not allow for this favorable resonance stabilization.[6]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Setup 1. Dry Glassware & Inert Atmosphere Addition 2. Add Substrate, Solvent, Nucleophile, Base Setup->Addition Stir 3. Stir at RT or Heat (e.g., 2-24h) Addition->Stir Monitor 4. Monitor by TLC Stir->Monitor Periodic Sampling Monitor->Stir Workup 5. Aqueous Quench & Extraction Monitor->Workup Reaction Complete Purify 6. Column Chromatography Workup->Purify Analysis 7. Characterization (NMR, HRMS) Purify->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine Amination

Welcome to the Technical Support Center for the functionalization of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine . This fused bicyclic scaffold—comprising a pyridine ring fused to a dihydrofuran moiety—is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine . This fused bicyclic scaffold—comprising a pyridine ring fused to a dihydrofuran moiety—is a highly privileged pharmacophore in kinase inhibitor design and central nervous system (CNS) therapeutics[1].

However, functionalizing the C4 position presents unique mechanistic challenges. While the pyridine nitrogen inductively activates the C4-Cl bond for Nucleophilic Aromatic Substitution (SNAr)[2], the fused dihydrofuran oxygen donates electron density through resonance, slightly dampening this electrophilicity. Consequently, researchers must carefully select between thermal SNAr and transition-metal-catalyzed (Buchwald-Hartwig) pathways based on the nucleophilicity of their amine partner[1][2].

This guide provides field-proven protocols, mechanistic troubleshooting, and FAQs to ensure self-validating, high-yielding amination workflows.

Mechanistic Decision Matrix

Workflow Substrate 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine Amine Amine Nucleophilicity Substrate->Amine Strong Strong (1°/2° Aliphatic) Amine->Strong High Weak Weak (Anilines/Hindered) Amine->Weak Low SNAr SNAr Pathway (Polar Aprotic, Heat) Strong->SNAr Buchwald Buchwald-Hartwig (Pd/Ligand/Base) Weak->Buchwald Meisenheimer Meisenheimer Complex SNAr->Meisenheimer OxAdd Oxidative Addition Buchwald->OxAdd Product Aminated Product Meisenheimer->Product -HCl OxAdd->Product Reductive Elim.

Reaction pathways for the amination of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine.
Quantitative Data: Pathway Comparison

To optimize your reaction conditions, consult the following baseline parameters comparing the two primary amination methodologies for this scaffold.

ParameterSNAr (Thermal/Microwave)Buchwald-Hartwig Cross-Coupling
Optimal Amine Scope 1° and 2° Aliphatic amines (e.g., morpholine, pyrrolidine)Anilines, sterically hindered amines, amides
Catalyst / Ligand None requiredPd₂(dba)₃ (2-5 mol%) / Xantphos or DavePhos[1][3]
Preferred Solvents NMP, DMSO, or N-butylpyrrolidinone (NBP)[4]1,4-Dioxane, Toluene
Base Requirement DIPEA (3.0 eq) or K₂CO₃ (3.0 eq)NaOtBu (1.5 eq) or Cs₂CO₃ (2.0 eq)
Temperature Range 120 °C – 150 °C (Thermal) / 100 °C (Microwave)[5]80 °C – 110 °C
Typical Yields 65% – 90%70% – 95%
Validated Experimental Protocols
Protocol A: SNAr with Aliphatic Amines

Causality Note: SNAr requires overcoming a high activation energy barrier to form the Meisenheimer complex. Using a polar aprotic solvent stabilizes this charged transition state, while an excess of non-nucleophilic base prevents the generated HCl from protonating your nucleophile[4][6].

  • Setup: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 mmol, 1.0 eq) and finely milled anhydrous K₂CO₃ (3.0 mmol, 3.0 eq).

  • Reagent Addition: Add anhydrous NMP (3.0 mL), followed by the aliphatic amine (1.5 mmol, 1.5 eq).

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Heat the mixture thermally at 130 °C for 16 hours, or via microwave irradiation at 120 °C for 45 minutes[5].

  • Validation: Monitor via LC-MS. The product mass should correspond to [M+H]⁺ of the aminated product, with the disappearance of the characteristic ³⁵Cl/³⁷Cl isotopic pattern of the starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the NMP solvent. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality Note: For weak nucleophiles, Palladium inserts into the C-Cl bond via oxidative addition. The use of a bidentate ligand like Xantphos enforces a cis-geometry on the Pd(II) intermediate, accelerating the final reductive elimination step and preventing off-target side reactions[1].

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), Xantphos (0.06 mmol, 6.0 mol%), and NaOtBu (1.4 mmol, 1.4 eq).

  • Substrate Addition: Add 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 mmol, 1.0 eq) and the aniline derivative (1.2 mmol, 1.2 eq).

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (5.0 mL). Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 100 °C.

  • Reaction & Validation: Stir vigorously for 8–12 hours. A color change from dark red/purple (Pd(0)) to a lighter orange/brown typically indicates an active catalytic cycle. Confirm completion via TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.

Troubleshooting Guide

Q: I am observing significant hydrodechlorination (reduction of the C-Cl bond to C-H) instead of the aminated product during my Buchwald-Hartwig reaction. How do I prevent this? A: Hydrodechlorination is a notorious side-reaction in the cross-coupling of electron-deficient heteroaryl chlorides[3]. It typically occurs via β-hydride elimination from the coordinated amine, followed by reductive elimination of the hydride with the aryl group.

  • Solution: Switch from a monodentate ligand to a rigid bidentate ligand with a large bite angle (e.g., Xantphos or BINAP). This geometry strongly favors C-N reductive elimination over β-hydride elimination. Additionally, ensure your solvents are strictly anhydrous; trace water reacting with the base can generate palladium-hydride species.

Q: My SNAr reaction with a secondary aliphatic amine is stalling at 50% conversion, even after 24 hours at 130 °C. A: The reaction is likely self-quenching. As the SNAr proceeds, stoichiometric HCl is generated. If your base is not dissolving efficiently or is not strong enough, the HCl will protonate your remaining aliphatic amine, rendering it non-nucleophilic[6].

  • Solution: Ensure your inorganic base (e.g., K₂CO₃) is freshly and finely milled to increase its surface area. Alternatively, switch to a soluble organic base like DIPEA or DBU (2.0–3.0 equivalents).

Q: The dihydrofuran ring appears to be opening or degrading under my Buchwald-Hartwig conditions, leading to a complex mixture of polar baseline spots. A: Fused dihydrofuran rings can be sensitive to strongly basic conditions at elevated temperatures, leading to E1cB-like ring opening or ether cleavage. NaOtBu is a very strong base and can trigger this degradation.

  • Solution: Swap NaOtBu for a milder, weaker base such as Cs₂CO₃ or K₃PO₄. Because weaker bases slow down the transmetalation/deprotonation step of the catalytic cycle, compensate by using a highly active pre-catalyst system that operates well at lower temperatures (80 °C), such as Pd-PEPPSI-IPr or a BrettPhos palladacycle.

Frequently Asked Questions (FAQs)

Can I use Nickel instead of Palladium for this amination? Yes. Recent advances in base-metal catalysis have demonstrated that Nickel is highly effective for the activation of unreactive aryl and heteroaryl chlorides[7][8]. A system utilizing Ni(COD)₂ with a DPPF ligand or polymeric Ni/Ir dual photoredox catalysis can achieve excellent yields[7][8]. However, be aware that Ni(0) catalysts are exceptionally sensitive to oxygen and require rigorous Schlenk line or glovebox techniques.

Is microwave irradiation beneficial for this specific scaffold? Highly beneficial. Microwave dielectric heating rapidly superheats the polar SNAr reaction mixture, often reducing reaction times from 24 hours to under 45 minutes[5]. This rapid kinetic profile is particularly advantageous for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine, as minimizing the time the molecule spends at high temperatures significantly reduces the thermal degradation of the fused dihydrofuran moiety.

Why is the 4-chloro isomer less reactive than a 2-chloro isomer in cross-coupling? In pyridine systems, the nitrogen atom exerts a powerful electron-withdrawing inductive effect. This effect is strongest at the adjacent C2 position, making a 2-chloropyridine highly electrophilic and perfectly primed for the oxidative addition of a metal catalyst. The C4 position is also activated by resonance, but the inductive pull is weaker due to the distance, making 4-chloropyridines slightly less reactive than their 2-chloro counterparts[2].

References
  • Catalytic amination of polychloroarenes promoted by the Buchwald ligands. ResearchGate. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Overcoming the Low Reactivity of Aryl Chlorides: Amination via Reusable Polymeric Nickel–Iridium Dual Catalysis under Microwave and Visible Light. ACS Publications. Available at: [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the chromatographic complexities of analyzing 4-Chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals through the chromatographic complexities of analyzing 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine. This compound presents unique analytical challenges due to its fused bicyclic structure, basic pyridine nitrogen, and labile chloro-substituent.

This guide transcends standard operating procedures by explaining the thermodynamic and kinetic causality behind every methodological choice, ensuring your analytical workflow is robust, reproducible, and fully compliant with ICH Q2(R2) validation guidelines 1[1].

Mechanistic Profiling & Method Development Workflow

Before injecting a sample, we must understand the analyte. The pyridine nitrogen in 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine possesses a lone pair of electrons, making it a weak base. If analyzed at a neutral pH, the molecule exists in a state of partial ionization, leading to multiple retention mechanisms (hydrophobic partitioning and ion-exchange with residual silanols on the silica support). This manifests as severe peak tailing and unpredictable retention times 2[2].

To force the molecule into a single, predictable ionization state, we must operate at least two pH units away from its pKa. A highly acidic mobile phase (pH ~2.0) is the scientifically sound choice. It fully protonates the nitrogen, neutralizing its ability to interact with negatively charged silanols, while an end-capped stationary phase provides additional steric shielding.

MethodDev A 1. Analyte Profiling Pyridine pKa & Hydrophobicity B 2. Stationary Phase Select End-capped C18 A->B C 3. Mobile Phase Acidic Buffer (pH 2.0) + ACN B->C D 4. Gradient Optimization Target Rs > 2.0 for Impurities C->D E 5. System Suitability Self-Validating Check D->E

HPLC Method Development Workflow for 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. This means the protocol inherently proves its own reliability during every sequence through integrated System Suitability Testing (SST) 3[3].

Step 1: Diluent Preparation
  • Action: Prepare a sample diluent of 90% HPLC-grade Water / 10% Acetonitrile.

  • Causality: Dissolving the sample in 100% organic solvent causes a "solvent effect." The strong sample solvent acts as a localized mobile phase, dragging the analyte down the column before it can partition into the stationary phase, resulting in split or fronting peaks. Matching the diluent to the initial gradient conditions ensures immediate focusing of the analyte band at the column head.

Step 2: Mobile Phase Formulation
  • Action:

    • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Causality: TFA acts as both an acidifier and an ion-pairing reagent. The trifluoroacetate anion pairs with the protonated pyridine nitrogen, increasing its hydrophobicity and retention on the reversed-phase column. Acetonitrile is chosen over methanol due to its lower viscosity, which reduces backpressure and improves mass transfer kinetics, yielding higher theoretical plates 4[4].

Step 3: Chromatographic Conditions
  • Column: Core-shell C18, 100 x 4.6 mm, 2.7 µm, fully end-capped.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm (PDA detector recommended for peak purity analysis).

  • Causality: Core-shell particles provide the efficiency of sub-2 µm particles at a fraction of the backpressure. Elevating the temperature to 40°C lowers mobile phase viscosity and accelerates the enthalpy-driven partitioning process, sharpening peaks and reducing run times.

Step 4: Gradient Execution

To separate the active pharmaceutical ingredient (API) from polar degradants (e.g., the 4-hydroxy hydrolysis product) and non-polar synthetic intermediates, a linear gradient is required.

Table 1: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BRationale / Causality
0.01.09010High aqueous environment focuses the analyte band at the column head.
2.01.09010Isocratic hold ensures highly polar impurities elute before the main peak.
15.01.01090Linear ramp elutes the main API and resolves structurally similar non-polar degradants.
18.01.01090High organic wash removes strongly retained hydrophobic synthetic intermediates.
18.11.09010Instantaneous return to initial conditions.
25.01.09010Extended equilibration restores thermodynamic baseline for the next injection.
Step 5: System Suitability Testing (SST) - The Self-Validation Engine

Before analyzing unknown samples, inject a known reference standard (0.1 mg/mL) six consecutive times. The system is only validated for use if it passes the following criteria, proving that both the instrument and the chemistry are operating within thermodynamic equilibrium.

Table 2: System Suitability Criteria (Self-Validation Parameters)

ParameterAcceptance CriterionCausality / Scientific Rationale
Retention Time %RSD ≤ 1.0% (n=6)Validates pump proportioning accuracy and complete column equilibration.
Peak Area %RSD ≤ 2.0% (n=6)Confirms autosampler precision and absence of sample degradation in the vial.
USP Tailing Factor (As) ≤ 1.5Proves secondary silanol interactions are successfully suppressed by the low pH buffer.
Theoretical Plates (N) ≥ 5000Verifies the physical integrity of the column bed and optimal mass transfer kinetics.
Resolution (Rs) ≥ 2.0Ensures baseline separation between the API and its closest eluting related substance.

Troubleshooting Guide & FAQs

Troubleshooting Start Identify HPLC Issue PeakShape Peak Tailing / Splitting Start->PeakShape Pressure High Backpressure Start->Pressure Retention Retention Time Shift Start->Retention pH Check Mobile Phase pH (Ensure pH < 2.5) PeakShape->pH Frit Check In-line Frit / Guard Pressure->Frit Pump Check Pump Proportioning Retention->Pump Column Use End-capped C18 pH->Column Flush Backflush Column Frit->Flush Equil Increase Equilibration Time Pump->Equil

HPLC Troubleshooting Decision Tree for Purity Analysis.

Q1: I am observing severe peak tailing (USP Asymmetry > 1.8) for the main peak. How do I correct this? Causality: Tailing of basic heterocyclic compounds is almost always caused by secondary interactions between the protonated nitrogen and unreacted, acidic silanol groups (Si-O⁻) on the silica backbone of the column 2[2]. Resolution:

  • Verify that your Mobile Phase A is sufficiently acidic (pH < 2.5) to protonate both the analyte and the silanols (neutralizing the silanols to Si-OH).

  • Ensure you are using a high-purity, fully end-capped C18 column. If the column is old, the end-capping may have hydrolyzed; replace the column.

Q2: The retention time of 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine is shifting later with each injection. What is happening? Causality: This indicates a failure to re-equilibrate the column to the initial highly aqueous conditions after the gradient run. The stationary phase is still "wetted" with a decreasing amount of organic modifier from the previous run 4[4]. Resolution: Increase the post-run equilibration time. A minimum of 5 to 10 column volumes of the initial mobile phase (90% A) must pass through the column before the next injection. For a 100 x 4.6 mm column (approx. 1 mL void volume), ensure at least 5 minutes of equilibration at 1.0 mL/min.

Q3: I see a co-eluting shoulder on the main peak, suspected to be the des-chloro impurity. How can I improve resolution (Rs)? Causality: The des-chloro impurity (where hydrogen replaces chlorine) has a very similar hydrodynamic volume and polarity to the parent compound. Resolution: Alter the selectivity (α) of the system. Do not just increase the run time. Change the organic modifier from Acetonitrile to Methanol. Methanol is a protic solvent and will interact differently with the hydrogen-bond acceptors on the furo-pyridine ring, often resolving critically overlapping pairs that Acetonitrile cannot separate.

Q4: The system backpressure has spiked by 100 bar overnight. Is the column ruined? Causality: Sudden pressure spikes are mechanical, not chemical. They are typically caused by particulate matter from the sample, shedding of pump seals, or precipitation of buffer salts 2[2]. Resolution: Disconnect the column from the detector and backflush it with 100% Acetonitrile at a low flow rate (0.5 mL/min) directly to waste. To prevent this, implement a self-validating preventative measure: always use a 0.2 µm in-line filter before the column.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL:[Link]

  • Method Development: a Guide to Basics Source: Waters Corporation URL:[Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines Source: Asian Journal of Pharmaceutical Analysis URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Analysis for the Medicinal Chemist: Furo[2,3-b]pyridine vs. Pyrrolo[2,3-b]pyridine Scaffolds

A Senior Application Scientist's Guide to Two Privileged Heterocycles In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire trajectory...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Two Privileged Heterocycles

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire trajectory of a drug discovery program. Among the most productive and versatile frameworks are the fused bicyclic heteroaromatics, which offer a rigid, three-dimensional structure ripe for functionalization. This guide provides an in-depth comparative analysis of two prominent isosteric scaffolds: furo[2,3-b]pyridine and pyrrolo[2,3-b]pyridine (the latter widely known as 7-azaindole).

This analysis moves beyond a simple cataloging of facts. It is designed for the discerning researcher, offering insights into the fundamental physicochemical differences, synthetic accessibility, and the resulting impact on biological activity and drug design strategies. By understanding the nuanced distinctions between the oxygen-containing furo- and nitrogen-containing pyrrolo- cores, we can make more informed decisions, anticipating challenges and exploiting opportunities in the quest for novel therapeutics.

Part 1: Core Structural and Physicochemical Properties - The Tale of Two Heteroatoms

At first glance, furo[2,3-b]pyridine and pyrrolo[2,3-b]pyridine appear remarkably similar. They are bioisosteres, where the furan oxygen is replaced by a pyrrole nitrogen (specifically, an -NH- group). This seemingly subtle change has significant consequences for the electronic distribution, hydrogen bonding potential, and overall physicochemical profile of the molecule.

The core distinction lies in the nature of the heteroatom in the five-membered ring. The oxygen in the furan ring is more electronegative than the nitrogen in the pyrrole ring and possesses two lone pairs of electrons. In contrast, the pyrrole nitrogen's lone pair is integral to the aromatic sextet, making it a poor hydrogen bond acceptor but a good hydrogen bond donor. This fundamental difference dictates the primary interaction patterns these scaffolds can have with biological targets.

scaffolds cluster_furo Furo[2,3-b]pyridine cluster_pyrrolo Pyrrolo[2,3-b]pyridine (7-Azaindole) furo_img furo_label Key Features: - Oxygen heteroatom - H-bond acceptor - π-excessive furan ring pyrrolo_img pyrrolo_label Key Features: - Nitrogen heteroatom - H-bond donor (N-H) - π-excessive pyrrole ring

Caption: Core structures and key distinguishing features.

The pyridine ring in both scaffolds is π-deficient, acting as a hydrogen bond acceptor at its nitrogen atom (N7). This is fused to a π-excessive five-membered ring (furan or pyrrole), creating a unique electronic environment that has proven highly effective for engaging with protein active sites, particularly kinase hinges.

PropertyFuro[2,3-b]pyridinePyrrolo[2,3-b]pyridine (7-Azaindole)Source
Molecular Formula C₇H₅NOC₇H₆N₂[1][2]
Molecular Weight 119.12 g/mol 118.14 g/mol [1][2]
XLogP3 1.61.8[1][3]
H-Bond Donors 01[1][3]
H-Bond Acceptors 22[1][3]

Table 1: Comparative Physicochemical Properties of the Parent Scaffolds.

The ability of the pyrrolo[2,3-b]pyridine scaffold to act as a hydrogen bond donor via its N-H group is a critical differentiator. This allows it to form an additional interaction point with a target protein, which can significantly enhance binding affinity and selectivity. The furo[2,3-b]pyridine scaffold, lacking this donor, must rely on other interactions. However, the oxygen atom can still participate in crucial hydrogen bonds as an acceptor.

Part 2: Synthetic Accessibility - Building the Cores

The synthetic routes to these scaffolds are well-established, though they present different challenges and opportunities. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Generally, syntheses can be categorized into two main approaches: constructing the five-membered ring onto a pre-existing pyridine or building the pyridine ring onto a furan or pyrrole precursor.[4]

synthesis_workflow cluster_furo Furo[2,3-b]pyridine Synthesis cluster_pyrrolo Pyrrolo[2,3-b]pyridine Synthesis start_f Substituted Pyridine (e.g., 2-halopyridine, 2-aminopyridine) inter_f1 Introduce Furan Precursor (e.g., alkyne, β-ketonitrile) start_f->inter_f1 cyclo_f Cyclization (e.g., Pd-catalyzed annulation, base-mediated condensation) inter_f1->cyclo_f end_f Furo[2,3-b]pyridine Core cyclo_f->end_f start_p Substituted Pyridine (e.g., 2,3-dihalopyridine, 2-amino-3-iodopyridine) inter_p1 Introduce Pyrrole Precursor (e.g., Sonogashira coupling, reductive ring closure) start_p->inter_p1 cyclo_p Cyclization / Annulation (e.g., Larock, Fischer, or Madelung indole synthesis variations) inter_p1->cyclo_p end_p Pyrrolo[2,3-b]pyridine Core cyclo_p->end_p

Caption: Generalized synthetic workflows for scaffold construction.

For furo[2,3-b]pyridines, modern methods often involve palladium-catalyzed reactions. For instance, the coupling of β-ketodinitriles with alkynes provides an elegant one-pot synthesis where both cyano groups participate in forming the fused furan and pyridine rings.[5] Another common strategy is the base-mediated condensation of substituted 2-cyanopyridines.[4]

The synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) has been extensively developed. Classic methods like the Fischer and Madelung indole syntheses have been adapted. More contemporary and versatile routes often employ transition-metal-catalyzed cross-coupling reactions, such as Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base-mediated cyclization.[6]

Representative Experimental Protocol: Synthesis of a Furo[2,3-b]pyridine Derivative

This protocol is adapted from a Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes.[5] The causality behind this choice is its efficiency in constructing the fused ring system in a single step, forming multiple bonds simultaneously.

Objective: To synthesize 2,3-diphenyl-furo[2,3-b]pyridine-4-amine.

Materials:

  • Malononitrile dimer (a β-ketodinitrile)

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bipyridine

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Nitrogen gas supply

  • Pressure tube with a stir bar

Procedure:

  • Vessel Preparation: To a flame-dried pressure tube under a nitrogen atmosphere, add malononitrile dimer (0.25 mmol, 1 equiv), diphenylacetylene (0.25 mmol, 1 equiv), Pd(OAc)₂ (0.0125 mmol, 5 mol%), and 2,2'-bipyridine (0.0125 mmol, 5 mol%).

    • Rationale: The use of a pressure tube is critical for reactions conducted above the solvent's boiling point. A nitrogen atmosphere prevents oxidation of the palladium catalyst and other reagents.

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (0.50 mmol, 2 equiv) and 2 mL of anhydrous 1,2-dichloroethane.

    • Rationale: PTSA acts as a Brønsted acid catalyst, facilitating the cyclization steps. Anhydrous solvent is used to prevent side reactions, such as hydrolysis.

  • Reaction: Seal the pressure tube tightly and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the catalytic cycle. 12 hours is the empirically determined time for optimal conversion.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Rationale: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.

  • Characterization: The structure of the isolated product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Part 3: Biological Activity and Drug Discovery Applications - A Comparative Overview

Both scaffolds are considered "privileged structures" because they can bind to a wide range of biological targets with high affinity. Their most prominent application has been in the development of protein kinase inhibitors.[7][8][9]

kinase_pathway cluster_pathway Generic Kinase Signaling Pathway cluster_inhibitors Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) GF->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF (e.g., B-RAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Furo/Pyrrolo[2,3-b]pyridine Kinase Inhibitors Inhibitor->Receptor e.g., FGFR inhibitors Inhibitor->RAF e.g., Vemurafenib

Caption: Intervention point for kinase inhibitors in a signaling pathway.

Pyrrolo[2,3-b]pyridine (7-Azaindole): This scaffold has achieved significant clinical success. The N-H donor and N7 acceptor mimic the hinge-binding motif of adenine, allowing 7-azaindole derivatives to act as potent ATP-competitive kinase inhibitors.

  • Vemurafenib: A prime example, this is a B-RAF enzyme inhibitor approved for the treatment of late-stage melanoma.[10]

  • FGFR Inhibitors: Numerous derivatives have been developed as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, which is implicated in various cancers.[8][9]

  • Other Targets: The scaffold has also yielded inhibitors of GSK-3β for Alzheimer's disease[11], phosphodiesterase 4B (PDE4B)[12], and c-Met kinase[13], as well as compounds with antiviral and anti-parasitic activities.[6][14]

Furo[2,3-b]pyridine: While not yet boasting an approved drug, the furo[2,3-b]pyridine core is a highly promising template for inhibitors of a diverse range of targets. Lacking the N-H donor, these molecules often achieve their potency through other interactions, and their unique electronic profile can offer advantages in selectivity and physicochemical properties.

  • Kinase Inhibition: This scaffold is a potent template for kinase inhibitors, including CDK2[15], Akt, and Lck inhibitors, demonstrating broad anticancer potential.[7][15]

  • Antimicrobial and Anticancer Activity: Derivatives have shown significant cytotoxic effects against various cancer cell lines and activity against bacterial and fungal strains.[7][16]

  • Other Targets: Furo[2,3-b]pyridine derivatives have been explored as cannabinoid-1 receptor (CB1R) inverse agonists, IRAK4 inhibitors for inflammatory diseases, and agents with antianaphylactic activity.[17][18][19]

Compound ClassScaffoldTarget(s)Representative IC₅₀Therapeutic AreaSource
Compound 4h Pyrrolo[2,3-b]pyridineFGFR1, FGFR2, FGFR37 nM, 9 nM, 25 nMCancer[8][9]
Compound 41 Pyrrolo[2,3-b]pyridineGSK-3β0.22 nMAlzheimer's Disease[11]
Compound 34 Pyrrolo[2,3-b]pyridinec-Met1.68 nMCancer[13]
Compound 4 Furo[2,3-b]pyridineCDK2/cyclin A20.24 µMCancer[15]
Compound 14 Furo[2,3-b]pyridineCDK2Potent (specific value N/A)Cancer[7]
Compound 21 Dihydrofuro[2,3-b]pyridineIRAK46.2 nMInflammatory Diseases[19]

Table 2: Selected Biological Activities of Furo[2,3-b]pyridine and Pyrrolo[2,3-b]pyridine Derivatives.

Standard Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines, a crucial step in validating the potential of these scaffolds.[7]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have properly adhered before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

    • Rationale: A serial dilution allows for the determination of a dose-response curve. The vehicle control ensures that the solvent (DMSO) does not have a significant effect on cell viability.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Rationale: This duration is typically sufficient for cytotoxic agents to exert their effects on cell proliferation.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

    • Rationale: DMSO is a powerful solvent that completely dissolves the formazan, allowing for accurate spectrophotometric measurement.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Strategic Outlook

The choice between a furo[2,3-b]pyridine and a pyrrolo[2,3-b]pyridine scaffold is not a matter of inherent superiority but of strategic alignment with the project's goals.

Choose Pyrrolo[2,3-b]pyridine (7-Azaindole) when:

  • A hydrogen bond donor is critical for the desired binding mode, especially in mimicking the adenine hinge-binding motif in kinases.

  • Leveraging the vast existing knowledge base and synthetic precedent for 7-azaindoles is a priority.

  • The project can build upon the success of clinically validated compounds like Vemurafenib.

Choose Furo[2,3-b]pyridine when:

  • Avoiding the N-H donor is desirable to modulate physicochemical properties like solubility or to explore alternative binding modes.

  • The goal is to develop a novel chemical series with potentially different selectivity profiles compared to the more heavily explored azaindoles.

  • The synthetic route offers a more direct or efficient path to the desired substitution pattern.

Both scaffolds remain exceptionally fertile ground for the discovery of new medicines. The furo[2,3-b]pyridine core, in particular, is a domain of expanding opportunity, with its full potential still being unlocked. By understanding the fundamental principles laid out in this guide, researchers can more effectively harness the power of these privileged structures to address unmet medical needs.

References

  • American Chemical Society. (1995). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. ACS Publications. Retrieved from [Link]

  • American Chemical Society. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters. Retrieved from [Link]

  • Thieme. (n.d.). Facile Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Furo[2,3-b]pyridine and Furo[3,2-d]pyrimidine Derivatives. Retrieved from [Link]

  • National Library of Medicine. (n.d.). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. PubMed Central. Retrieved from [Link]

  • ScienceDirect. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]

  • American Chemical Society. (2019). Discovery of Pyrrolo[2,3-b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti-Trypanosoma cruzi Agents. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. Retrieved from [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. Retrieved from [Link]

  • National Library of Medicine. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Retrieved from [Link]

  • National Library of Medicine. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]

  • Ovid. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]

  • National Library of Medicine. (n.d.). 3H-Pyrrolo[2,3-B]pyridine. PubChem. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Furo[2,3-b]pyridine. PubChem. Retrieved from [Link]

  • National Library of Medicine. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. Retrieved from [Link]

  • African Journals Online. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • MDPI. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved from [Link]

  • R Discovery. (2015). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. Retrieved from [Link]

  • American Chemical Society. (2012). Structure–Activity Relationships in Human Toll-like Receptor 8-Active 2,3-Diamino-furo[2,3-c]pyridines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Library of Medicine. (n.d.). Furo[2,3-b]pyridine, 2-nitro-. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural.... Retrieved from [Link]

  • ScienceDirect. (2023). Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. Retrieved from [Link]

Sources

Comparative

Comparing Building Blocks: 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine vs. Its Bromo Analog in Palladium-Catalyzed Cross-Coupling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In modern drug discovery, the furo[2,3-b]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern drug discovery, the furo[2,3-b]pyridine scaffold serves as a highly valuable, nitrogen-containing bioisostere for indoles and benzofurans. When designing synthetic routes for novel therapeutics, selecting the appropriate halogenated building block is a critical decision that dictates the efficiency, cost, and flexibility of the downstream chemistry.

This guide provides an objective, data-driven comparison between two fundamental building blocks: 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine and its bromo analog, 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine . By analyzing their physicochemical properties and their performance in palladium-catalyzed cross-coupling reactions, this guide will equip synthetic chemists with the mechanistic rationale needed to optimize their synthetic workflows [1].

Physicochemical & Structural Profiling

The primary difference between these two building blocks lies in the identity of the halogen atom at the C4 position. This seemingly minor substitution profoundly impacts the bond dissociation energy (BDE), which in turn governs the activation barrier during transition-metal catalysis.

Property4-Chloro-2,3-dihydrofuro[2,3-b]pyridine4-Bromo-2,3-dihydrofuro[2,3-b]pyridine
CAS Number 1781625-63-51129976-17-5
Molecular Formula C₇H₆ClNOC₇H₆BrNO
Molecular Weight 155.58 g/mol 200.03 g/mol
C–X Bond Energy ~81 kcal/mol~68 kcal/mol
Reactivity (Pd-Catalysis) Moderate (Requires bulky, electron-rich ligands)High (Compatible with standard ligands)
Primary Synthetic Utility Orthogonal functionalization, late-stage derivatizationRapid library synthesis, mild cross-coupling

Reactivity & Performance Comparison

To understand the practical differences between these two analogs, we must examine the causality behind their reactivity in palladium-catalyzed cross-coupling networks (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions) [2].

The Mechanistic Bottleneck: Oxidative Addition

In a standard palladium catalytic cycle, the rate-limiting step is often the oxidative addition of the active Pd(0) catalyst into the carbon-halogen (C–X) bond.

  • The 4-Bromo Analog: Because the C–Br bond is significantly weaker (~68 kcal/mol), oxidative addition occurs rapidly at lower temperatures (60–80 °C) using standard, inexpensive phosphine ligands like PPh₃ or dppf. This makes the bromo analog the superior choice for rapid analog generation and routine library synthesis.

  • The 4-Chloro Analog: The stronger C–Cl bond (~81 kcal/mol) presents a higher kinetic barrier. Standard catalysts often fail or require harsh temperatures (>110 °C) that can degrade sensitive functional groups. To overcome this, chemists must employ specialized, electron-rich, and sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) to force the Pd(0) center to insert into the C–Cl bond.

The Strategic Advantage of the Chloro Analog: Orthogonal Coupling

If the 4-bromo analog is more reactive, why use the 4-chloro analog? The answer lies in chemoselectivity . In complex molecule synthesis, a scaffold may contain multiple halogenated sites. Because Pd(0) strongly prefers inserting into C–Br bonds over C–Cl bonds, a chemist can perform a cross-coupling on a distant bromide while leaving the 4-chloro group completely intact. This "orthogonal" strategy allows for sequential, site-selective functionalization without the need for protecting groups.

DecisionTree Start Select Furo[2,3-b]pyridine Building Block Bromo 4-Bromo Analog (CAS: 1129976-17-5) Start->Bromo High Reactivity Needed Chloro 4-Chloro Analog (CAS: 1781625-63-5) Start->Chloro Cost/Stability/Orthogonality Mild Standard Pd Catalysis (e.g., Pd(PPh3)4, 80°C) Bromo->Mild Fast Oxidative Addition Harsh Advanced Ligands (e.g., XPhos, 100°C+) Chloro->Harsh Slow Oxidative Addition Orthogonal Orthogonal Coupling (Retain C-Cl bond) Chloro->Orthogonal Site-Selective Reactions

Decision tree for selecting between 4-bromo and 4-chloro furo[2,3-b]pyridine building blocks.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. By understanding the mechanistic causality behind each step, researchers can troubleshoot and adapt these workflows in real-time.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine

Objective: Efficient C–C bond formation under mild conditions.

  • Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ acts as a base to form a reactive, electron-rich boronate complex. Without this activation, the subsequent transmetalation step cannot occur.

  • Solvent & Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, stalling the catalytic cycle. The addition of water is crucial as it solubilizes the inorganic base and facilitates boronate formation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a stream of Argon. Seal the flask and heat to 80 °C.

  • Reaction Monitoring (Self-Validation): Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material peak (m/z 200) is fully consumed. If the reaction stalls at ~50% conversion, it indicates catalyst deactivation (likely due to poor degassing); spike with an additional 2 mol% catalyst.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine

Objective: C–N bond formation overcoming the high C–Cl activation barrier.

  • Preparation: In a glovebox or under strict inert atmosphere, combine 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (1.0 equiv), the desired secondary amine (1.2 equiv), and NaOtBu (1.5 equiv) in anhydrous Toluene (0.1 M).

    • Causality: A strong base (NaOtBu) is required to deprotonate the amine and drive the reductive elimination. Toluene is chosen because it allows for higher reflux temperatures necessary for C–Cl activation.

  • Catalyst System: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

    • Causality: XPhos is a highly electron-rich, bulky ligand. Its electron density forces the Pd(0) center to oxidatively add into the stubborn C–Cl bond, while its steric bulk accelerates the final reductive elimination step to release the product.

  • Execution: Heat the sealed vessel to 110 °C for 12–18 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-X TransMet Trans- metalation OxAdd->TransMet + R-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Coupled Product RedElim->Product

Mechanistic pathway of Pd-catalyzed cross-coupling highlighting the oxidative addition step.

Conclusion

Both 4-Chloro- and 4-Bromo-2,3-dihydrofuro[2,3-b]pyridine are indispensable tools in a medicinal chemist's arsenal. The bromo analog should be the default choice for rapid, mild, and high-yielding cross-coupling reactions during early-stage structure-activity relationship (SAR) exploration. Conversely, the chloro analog is a strategic asset when designing complex, multi-step syntheses that require orthogonal reactivity, provided the chemist utilizes advanced ligand systems to overcome its inherent kinetic stability.

References

  • Title: General Synthetic Approach to 4-Substituted 2,3-Dihydrofuro[2,3-b]pyridines and 5-Substituted 3,4-Dihydro-2H-pyrano[2,3-b]pyridines Source: Synlett URL:[Link]

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis Source: ACS Publications / Organic Letters URL:[Link]

Validation

Purity Assessment and Comparative LC-MS of Commercial 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine Batches

Introduction As a Senior Application Scientist, I frequently evaluate the quality of critical heterocyclic building blocks. 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) is a highly valuable scaffold in med...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently evaluate the quality of critical heterocyclic building blocks. 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine (CAS: 1781625-63-5) is a highly valuable scaffold in medicinal chemistry, particularly for synthesizing kinase inhibitors and receptor modulators. The pyridine nitrogen offers a basic site for target engagement, while the chloro substituent serves as an essential handle for late-stage cross-coupling reactions. However, commercial batches often suffer from process-related impurities—such as des-chloro analogues or regioisomers—that can poison palladium catalysts or propagate as structural liabilities in final drug candidates.

To mitigate these risks, a robust, high-resolution analytical strategy is required. This guide objectively compares the purity profiles of three commercial batches using an optimized Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) methodology.

Regulatory & Methodological Framework

Our protocol is designed as a self-validating system, grounded in two foundational pillars of analytical chemistry:

  • Method Validation: We adhere to the, ensuring the method demonstrates absolute specificity, linearity, and accuracy across the reportable range[1].

  • Chromatographic Modernization: Following the recent harmonization and revisions to, we utilize superficially porous particles (SPPs) to maximize theoretical plates while maintaining allowable adjustments for system suitability[2].

Experimental Design & Workflow

The causality behind our experimental choices is rooted in the physicochemical properties of the analyte. The basic nature of the furo-pyridine ring makes it highly amenable to Positive Electrospray Ionization (ESI+). We employ a High-Resolution Time-of-Flight (HR-TOF) mass spectrometer to achieve sub-5 ppm mass accuracy, which is critical for differentiating the target compound from isobaric interferences.

LCMS_Workflow A Sample Preparation B UHPLC Separation A->B C ESI(+) Ionization B->C D TOF-MS Analysis C->D E Data Processing D->E

Figure 1: LC-MS analytical workflow for 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine purity assessment.

Step-by-Step LC-MS Protocol

To ensure trustworthiness, this protocol incorporates built-in system suitability checks. If the criteria are not met, the system invalidates the run, preventing the reporting of artifactual data.

1. Sample Preparation

  • Diluent: Methanol/Water (50:50, v/v). Causality: Matches the initial mobile phase conditions to prevent solvent-induced peak distortion (the "solvent effect") during injection.

  • Concentration: Prepare samples at 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the UHPLC column from particulates.

2. UHPLC Chromatographic Conditions

  • Column: C18 Superficially Porous Particle (SPP), 2.7 µm, 50 mm × 2.1 mm. Causality: SPPs provide the separation efficiency of sub-2 µm fully porous particles but at significantly lower backpressures, aligning with USP <621> modernization guidelines[3].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Causality: Formic acid acts as a proton source, facilitating the formation of [M+H]+ ions in the ESI source.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 5% B hold for 0.5 min; ramp to 95% B over 4.5 min; hold at 95% B for 1 min; return to 5% B for 2 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

3. Mass Spectrometry (ESI-TOF) Conditions

  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 300 °C at 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Range: m/z 50 to 500.

4. System Suitability Criteria (Self-Validating Check)

  • Resolution (Rs): > 2.0 between the active pharmaceutical ingredient (API) peak and the closest eluting impurity.

  • Tailing Factor (T): ≤ 1.5 for the main peak.

  • Precision: Relative Standard Deviation (RSD) ≤ 2.0% for five replicate injections of the reference standard.

Comparative Batch Analysis

We analyzed three commercial batches of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine. The quantitative results and impurity profiles are summarized below.

SupplierBatch NumberUV Purity (254 nm)Major Impurity (m/z)Impurity IdentityMass Error (ppm)
Supplier A A-20260199.2%122.06Des-chloro analogue+1.2
Supplier B B-20251196.5%156.02Regioisomer (RT Shift)-0.8
Supplier C C-20260298.8%172.01Hydroxylated degradant+2.1

Data Interpretation:

  • Supplier A exhibits the highest purity. The trace des-chloro impurity (m/z 122.06) is a common byproduct of incomplete halogenation during synthesis.

  • Supplier B shows a significant regioisomer impurity. Because regioisomers are isobaric (same exact mass, m/z 156.02), HR-MS alone cannot differentiate them; chromatographic separation (RT shift) is strictly required here, validating our choice of a high-efficiency SPP column.

  • Supplier C contains a hydroxylated degradant (+16 Da, m/z 172.01), likely resulting from nucleophilic substitution of the labile chlorine atom during improper storage.

Mechanistic Insights: Fragmentation Pathway

Understanding the gas-phase fragmentation of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine is essential for structural confirmation and differentiating it from its regioisomers. Upon collision-induced dissociation (CID), the protonated parent ion undergoes predictable neutral losses.

Fragmentation Parent [M+H]+ m/z 156.02 Frag1 [M+H - HCl]+ m/z 120.04 Parent->Frag1 -HCl (-36 Da) Frag2 Furan Ring Cleavage m/z 92.05 Frag1->Frag2 -CO (-28 Da) Impurity Des-chloro Impurity m/z 122.06 Note Impurity profile tracking via Exact Mass Impurity->Note

Figure 2: Proposed ESI-MS/MS fragmentation pathway of the protonated parent ion.

Causality of Fragmentation: The initial loss of HCl (-36 Da) is highly favored due to the formation of a stabilized, fully conjugated furo-pyridinium cation (m/z 120.04). Subsequent ring cleavage expels carbon monoxide (-28 Da), a hallmark of dihydrofuran ring fragmentation under CID conditions. Tracking these specific transitions allows for highly selective Multiple Reaction Monitoring (MRM) if the method is transferred to a triple quadrupole (QQQ) instrument for routine Quality Control.

Conclusion

Rigorous analytical evaluation of 4-Chloro-2,3-dihydrofuro[2,3-b]pyridine is non-negotiable for downstream synthetic success. By employing a method compliant with ICH Q2(R2) and USP <621> standards, we successfully differentiated commercial batches, revealing critical variations in des-chloro and regioisomer impurity profiles. Supplier A provides the most robust batch for sensitive catalytic applications.

References
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent Technologies URL: [Link]

Sources

Comparative

In Vitro Assay Validation Guide: 4-Chloro-2,3-dihydrofuro[2,3-B]pyridine Derived Compounds

A Comparative Analysis of Kinase Inhibition and Cytotoxicity Workflows Executive Summary & Mechanistic Rationale Furo[2,3-b]pyridine derivatives, particularly those synthesized from 4-chloro-2,3-dihydrofuro[2,3-b]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Kinase Inhibition and Cytotoxicity Workflows

Executive Summary & Mechanistic Rationale

Furo[2,3-b]pyridine derivatives, particularly those synthesized from 4-chloro-2,3-dihydrofuro[2,3-b]pyridine precursors, have emerged as highly privileged scaffolds in targeted drug discovery[1]. As a Senior Application Scientist, I frequently evaluate these compounds for their potent ability to act as competitive kinase inhibitors—most notably against Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle[1].

The structural topology of the furo[2,3-b]pyridine core effectively mimics the purine ring of ATP. This allows the derivatives to competitively anchor into the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream targets like the Retinoblastoma (Rb) protein, thereby halting cell cycle progression at the G1/S transition[1].

CDK2_Pathway Inhibitor Furo[2,3-b]pyridine Derivatives CDK2 CDK2 / Cyclin A2 Complex Inhibitor->CDK2 Competitive Inhibition ATP ATP ATP->CDK2 Binds Active Site Rb Rb Protein (Phosphorylation) CDK2->Rb Phosphorylates E2F E2F Transcription Factor Release Rb->E2F Releases CellCycle Cell Cycle Progression (G1 to S Phase) E2F->CellCycle Promotes

Mechanism of action: Furo[2,3-b]pyridine derivatives competitively inhibit the CDK2/Cyclin A2 complex.

Comparative Assay Selection: Biochemical vs. Cellular

When validating 4-chloro-2,3-dihydrofuro[2,3-b]pyridine derivatives, a dual-tiered approach is mandatory to establish both intrinsic target affinity and physiological efficacy.

Biochemical Target Validation (Kinase-Glo vs. Radiometric): While 33 P-ATP radiometric assays are the historical gold standard, we utilize the Luminescent Kinase-Glo Assay for furo[2,3-b]pyridines[1]. The causality is straightforward: Kinase-Glo measures residual ATP via a luciferase reaction. It eliminates radioactive waste, supports high-throughput screening, and provides a direct stoichiometric correlation to kinase inactivity.

Cellular Phenotypic Validation (MTT vs. CellTiter-Glo): To evaluate anti-proliferative activity, the MTT Assay is preferred over ATP-based viability assays[2]. Because our compounds directly modulate ATP-dependent kinases, using an ATP-based viability readout (like CellTiter-Glo) can introduce confounding variables. MTT relies on mitochondrial succinate dehydrogenase activity, providing an orthogonal and cost-effective validation of cytotoxicity[2].

Assay_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation Comp Compound Preparation Kinase CDK2/Cyclin A2 Incubation Comp->Kinase Cell Cancer Cell Lines (HCT-116, MCF-7) Comp->Cell ATP Kinase-Glo Reagent (ATP Depletion) Kinase->ATP Lumi Luminescence Readout ATP->Lumi MTT MTT Reagent (Formazan Formation) Cell->MTT Abs Absorbance Readout MTT->Abs

Dual-tiered validation workflow for evaluating furo[2,3-b]pyridine derivatives.

Experimental Protocols: Self-Validating Systems

Protocol 1: In Vitro CDK2/Cyclin A2 Kinase Assay

This protocol is designed as a self-validating system. By incorporating Roscovitine as a reference standard, we establish a reliable baseline for CDK2 inhibition[1].

  • Reagent Preparation: Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

    • Causality: DTT maintains a reducing environment to prevent oxidation of the kinase's catalytic cysteine residues, while BSA prevents non-specific adherence of the hydrophobic furo[2,3-b]pyridine compounds to the microplate walls.

  • Compound Dilution: Serially dilute the derivatives in 100% DMSO, then perform a 1:10 intermediate dilution in kinase buffer.

    • Causality: This ensures the final DMSO concentration in the assay remains below 1%, preventing solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Incubation: Add CDK2/Cyclin A2 enzyme and the test compound to a 384-well plate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for steady-state binding of the competitive inhibitor to the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 10 µM ATP and substrate. Incubate for 60 minutes.

  • Detection: Add an equal volume of Kinase-Glo reagent. Incubate for 10 minutes in the dark.

    • Causality: The luciferase enzyme in the reagent consumes the unreacted ATP to generate luminescence. High luminescence indicates high ATP retention, which directly correlates to high kinase inhibition[1].

  • Validation Check: Calculate the Z'-factor using a DMSO vehicle (0% inhibition) and a no-enzyme control (100% inhibition). A Z'-factor > 0.5 confirms assay robustness.

Protocol 2: MTT Cell Viability Assay for Cytotoxicity
  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2[2].

    • Causality: This 24-hour window ensures cells have fully adhered and re-entered the exponential log-growth phase prior to drug exposure.

  • Compound Treatment: Treat cells with varying concentrations of the derivative (0.1 - 100 µM) alongside Doxorubicin as a positive control. Incubate for 48-72 hours[2].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active metabolism will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well. Agitate on a shaker for 10 minutes.

    • Causality: Complete solubilization of the formazan crystals is critical to ensure a linear and accurate absorbance readout.

  • Readout: Measure absorbance at 570 nm using a microplate reader[2].

Data Presentation & Comparative Analysis

The structural functionalization of the 4-chloro-2,3-dihydrofuro[2,3-b]pyridine core significantly impacts biological activity. Below is a comparative analysis of synthesized derivatives against standard controls.

Table 1: Comparative CDK2/Cyclin A2 Inhibition (Biochemical Assay)

CompoundCore ScaffoldIC50 (µM)Reference
Compound 4 Pyridine Derivative0.24[1]
Compound 14 Furo[2,3-b]pyridine Derivative0.93[1]
Roscovitine Purine Analog (Positive Control)0.39[1]

Insight: While Compound 4 exhibits the lowest IC50, the furo[2,3-b]pyridine derivative (Compound 14) demonstrates highly competitive sub-micromolar inhibition comparable to the clinical candidate Roscovitine[1].

Table 2: In Vitro Anti-proliferative Activity (Cellular MTT Assay)

Compound / ControlHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)Reference
Doxorubicin (Control)40.064.824.758.1[2]
Compound 1 31.319.322.736.8[2]
Compound 4 49.055.544.870.7[2]

Insight: Structure-activity relationship (SAR) studies indicate that integrating the ester functionality into the furo[2,3-b]pyridine core yields superior cytotoxic activity against colon cancer cell lines compared to standard pyridine derivatives[1]. Furthermore, these derivatives also exhibit significant time-dependent antioxidant properties, as validated by DPPH radical scavenging assays[3].

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